CCX-777
Description
Propriétés
Formule moléculaire |
C31H43N7O3S |
|---|---|
Poids moléculaire |
593.8 g/mol |
Nom IUPAC |
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide |
InChI |
InChI=1S/C31H43N7O3S/c1-40-27-8-7-24-6-4-9-33-29(24)30(27)37-14-5-13-36(16-17-37)26(22-28(39)32-10-15-35-11-2-3-12-35)25-23-42-31(34-25)38-18-20-41-21-19-38/h4,6-9,23,26H,2-3,5,10-22H2,1H3,(H,32,39) |
Clé InChI |
PUPJAMOHYJWOKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)C(CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CCX777; CCX-777; CCX 777; |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CCX-777
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial inquiries into the mechanism of action of CCX-777 may suggest its involvement with the leukotriene B4 receptor pathway. However, comprehensive pharmacological data robustly characterizes this compound as a partial agonist of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This guide will first detail the established mechanism of action of this compound via ACKR3 and then, for clarity, provide an overview of the Leukotriene B4 signaling pathway to address the initial, albeit incorrect, hypothesis.
Part 1: The Core Mechanism of Action of this compound - Partial Agonism of ACKR3
This compound is a small molecule compound that functions as a partial agonist for the Atypical Chemokine Receptor 3 (ACKR3). Unlike canonical G protein-coupled receptors (GPCRs), ACKR3 exhibits a signaling bias, primarily functioning through the β-arrestin pathway rather than G-protein coupling in most cellular contexts.[1][2] this compound binds to the orthosteric ligand-binding pocket of ACKR3.[3]
ACKR3 Signaling Pathway
ACKR3 is recognized for its role as a scavenger receptor for chemokines, most notably CXCL12.[4][5] Upon ligand binding, including by this compound, ACKR3 recruits β-arrestin. This recruitment does not typically lead to G-protein mediated signaling cascades but instead initiates a distinct set of cellular events. The primary known functions of ACKR3 activation are:
-
Chemokine Scavenging: The recruitment of β-arrestin facilitates the internalization of the receptor-ligand complex. The ligand, such as CXCL12, is then targeted for lysosomal degradation, which allows ACKR3 to shape chemokine gradients in the extracellular environment.[4][5]
-
β-Arrestin-Mediated Signaling: β-arrestins can act as signal transducers themselves, potentially activating pathways such as the mitogen-activated protein kinase (MAPK) cascade.[1]
-
Modulation of other Receptors: ACKR3 can form heterodimers with other chemokine receptors, such as CXCR4, and modulate their signaling.[2]
The partial agonism of this compound means it elicits a submaximal recruitment of β-arrestin compared to the endogenous full agonist, CXCL12.
Quantitative Data: this compound Potency and Efficacy
The activity of this compound has been quantified using β-arrestin recruitment assays. The following table summarizes the key pharmacological parameters.
| Compound | Assay | Parameter | Value | Efficacy (vs. CXCL12) |
| This compound | BRET-based β-arrestin-2 Recruitment | EC50 | 33 ± 6 nM | 52 ± 7% |
| CXCL12 | BRET-based β-arrestin-2 Recruitment | EC50 | 8.5 ± 1.3 nM | 100% |
Data sourced from Gustavsson M, et al. Nat Commun. 2017.
Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This protocol outlines the methodology used to determine the potency and efficacy of compounds like this compound at the ACKR3 receptor.
Objective: To measure the ligand-induced recruitment of β-arrestin-2 to ACKR3 in live cells.
Principle: BRET is a proximity-based assay that measures protein-protein interactions. A donor molecule (e.g., Renilla luciferase, Rluc) and an acceptor molecule (e.g., Green Fluorescent Protein, GFP) are fused to the two proteins of interest (ACKR3 and β-arrestin-2, respectively). When the proteins interact upon ligand stimulation, the donor and acceptor come into close proximity (<10 nm). The luciferase enzyme, in the presence of its substrate (e.g., coelenterazine), emits light that excites the fluorescent protein, which in turn emits light at a different wavelength. The ratio of these two emissions is the BRET signal.[6]
Materials:
-
HEK293 cells
-
Expression vector for ACKR3 fused to a BRET donor (e.g., ACKR3-Rluc)
-
Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., β-arrestin-2-GFP)
-
Transient transfection reagent
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS)
-
BRET substrate (e.g., Coelenterazine h)
-
Test compounds (e.g., this compound) and control agonist (e.g., CXCL12)
-
White, opaque 96-well microplates
-
A microplate reader capable of detecting dual-wavelength luminescence.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Co-transfect the cells with the ACKR3-Rluc and β-arrestin-2-GFP expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.[7]
-
Plate the transfected cells into white, opaque 96-well plates and culture for 24-48 hours to allow for protein expression.
-
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of the test compound (this compound) and the reference agonist (CXCL12) in the assay buffer.
-
Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for the donor and ~530 nm for the acceptor) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data, for instance, by subtracting the BRET ratio of vehicle-treated cells.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
Part 2: Overview of the Leukotriene B4 (LTB4) Signaling Pathway
To provide a comprehensive resource, this section details the LTB4 signaling pathway, which was the subject of the initial query. It is important to reiterate that current evidence does not support the activity of this compound on this pathway.
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid and is a key player in inflammatory responses. It exerts its effects by binding to two GPCRs: the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[8] The pro-inflammatory and chemoattractant effects of LTB4 are primarily mediated by BLT1.[9][10]
BLT1 Signaling Cascade
Upon binding of LTB4 to BLT1, the receptor couples to Gi and/or Gq proteins, leading to the activation of several downstream signaling cascades:
-
Calcium Mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a rapid increase in cytosolic Ca2+.
-
MAPK Activation: LTB4-BLT1 signaling activates members of the mitogen-activated protein kinase (MAPK) family, including ERK1/2, p38, and JNK.[8]
-
NF-κB Activation: The pathway can also lead to the activation of the transcription factor NF-κB.[8]
These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines and chemokines.[8][9]
Conclusion
References
- 1. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACKR3 - Wikipedia [en.wikipedia.org]
- 3. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 5. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CCX-777 in β-Arrestin Signaling at the Atypical Chemokine Receptor ACKR3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, represents a paradigm of biased G protein-coupled receptor (GPCR) signaling. Unlike canonical GPCRs, ACKR3 does not activate heterotrimeric G proteins upon ligand binding. Instead, it exclusively engages the β-arrestin pathway, leading to receptor internalization, ligand scavenging, and activation of distinct signaling cascades. CCX-777 has been identified as a small molecule partial agonist that potently induces the recruitment of β-arrestin-2 to ACKR3. This guide provides a comprehensive technical overview of the role of this compound in ACKR3-mediated β-arrestin signaling, detailing the underlying pathways, quantitative pharmacological data, and the experimental methodologies used for its characterization.
Introduction to ACKR3 and Biased Signaling
The classical model of GPCR signaling involves ligand-induced conformational changes that promote coupling to G proteins, initiating second messenger cascades. A subsequent process of desensitization is mediated by GPCR kinases (GRKs) that phosphorylate the receptor's intracellular domains, creating a high-affinity binding site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2). β-arrestin binding sterically hinders further G protein coupling and targets the receptor for internalization.
However, it is now established that β-arrestins are not merely agents of desensitization but are active signal transducers themselves, scaffolding various protein kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade.[1] The concept of "biased agonism" describes the ability of certain ligands to stabilize receptor conformations that preferentially activate one pathway over another (e.g., G protein vs. β-arrestin).
ACKR3 is an intrinsically β-arrestin-biased receptor.[2][3][4] Upon binding its endogenous chemokine ligands, such as CXCL12, it robustly recruits β-arrestin without any measurable G protein activation.[2][5] This unique property makes ACKR3 a valuable target for studying β-arrestin-dependent signaling and a potential therapeutic target where selective activation of this pathway is desired. This compound is a synthetic small molecule that has been instrumental in probing the pharmacology of ACKR3.[6][7]
The ACKR3 β-Arrestin Signaling Pathway
The signaling pathway initiated by this compound at ACKR3 is distinct from classical GPCRs. It bypasses G protein involvement entirely and proceeds directly to β-arrestin-mediated events.
-
Ligand Binding: this compound binds to the orthosteric pocket of the ACKR3 transmembrane bundle.[7]
-
Receptor Conformation Change: This binding stabilizes an active conformation of the receptor.
-
GRK Phosphorylation: The activated receptor is phosphorylated on its C-terminal tail by G protein-coupled receptor kinases (GRKs), with GRK2, 3, and 5 being identified as interacting partners.[1]
-
β-Arrestin Recruitment: The phosphorylated C-tail serves as a docking site for cytosolic β-arrestin-2.[6]
-
Downstream Events: The ACKR3/β-arrestin complex initiates several downstream cellular processes:
-
Internalization & Scavenging: The complex is internalized into endosomes, effectively removing the ligand (a process known as scavenging) from the extracellular space.[1]
-
Signal Transduction: β-arrestin acts as a scaffold, potentially activating signaling pathways like AKT and ERK, although some ACKR3 functions have been shown to be β-arrestin-independent, highlighting the complexity of its signaling.[8]
-
Quantitative Pharmacology of this compound
This compound is characterized as a partial agonist for β-arrestin-2 recruitment at the ACKR3 receptor. Its potency (EC₅₀) and efficacy (Eₘₐₓ) have been quantified relative to the endogenous full agonist, CXCL12. It is important to note the variability in reported potency values across different studies, which may reflect different assay conditions or methodologies.
| Parameter | Reported Value (Gustavsson et al., 2017)[7] | Reported Value (McMahon et al., 2022)[9] | Ligand Type |
| EC₅₀ | 33 ± 6 nM | 0.95 nM | Partial Agonist |
| Efficacy (Eₘₐₓ) | 52 ± 7% (relative to CXCL12) | 75 ± 2% (relative to CXCL12) | Partial Agonist |
Experimental Protocols
The primary method for quantifying ligand-induced β-arrestin recruitment to ACKR3 is the Bioluminescence Resonance Energy Transfer (BRET) assay. This proximity-based assay measures the interaction between two proteins tagged with a luciferase (energy donor) and a fluorescent protein (energy acceptor).
Detailed Methodology: BRET Assay for β-Arrestin-2 Recruitment
This protocol is a representative synthesis based on methodologies described in the literature.[7][10][11]
Objective: To measure the dose-dependent recruitment of β-arrestin-2 to ACKR3 in response to this compound stimulation.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Expression Plasmids:
-
ACKR3 fused to a Renilla Luciferase variant (e.g., ACKR3-Rluc).
-
β-arrestin-2 fused to a Green Fluorescent Protein variant (e.g., β-arrestin-2-GFP).
-
-
Transfection Reagent: Polyethylenimine (PEI) or other suitable reagent.
-
Cell Culture: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plate: White, opaque, poly-D-lysine-coated 96-well plates.
-
Assay Buffer: PBS supplemented with 0.1% BSA.
-
Ligands: this compound, CXCL12 (positive control).
-
Substrate: Coelenterazine h.
-
Instrumentation: Plate reader capable of simultaneous dual-emission detection (e.g., for luminescence at ~480 nm and fluorescence at ~530 nm).
Procedure:
-
Cell Culture & Transfection:
-
Culture HEK293 cells in T75 flasks until they reach 70-80% confluency.
-
Co-transfect the cells with the ACKR3-Rluc and β-arrestin-2-GFP plasmids using a suitable transfection reagent according to the manufacturer's protocol. The ratio of plasmids should be optimized to ensure optimal BRET signal.
-
-
Cell Seeding:
-
24 hours post-transfection, detach cells using trypsin, neutralize, and resuspend in fresh culture medium.
-
Seed the transfected cells into a white, opaque 96-well plate at a density of approximately 30,000-50,000 cells per well.
-
Incubate for another 24 hours to allow for cell adherence and protein expression.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound and the CXCL12 positive control in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
-
Assay Execution:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 90 µL of assay buffer to each well.
-
Add 10 µL of the prepared ligand dilutions to the appropriate wells. Include wells with buffer only as a negative control.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Signal Detection:
-
Add the luciferase substrate Coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence signal at two wavelengths: the emission peak for the Rluc donor (~480 nm) and the emission peak for the GFP acceptor (~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 480 nm).
-
Subtract the basal BRET ratio (from buffer-only wells) to get the net BRET signal.
-
Plot the net BRET signal as a function of the logarithm of ligand concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.
-
Conclusion
This compound serves as a critical pharmacological tool for investigating the β-arrestin-biased signaling of the atypical chemokine receptor ACKR3. As a potent partial agonist, it selectively triggers the recruitment of β-arrestin-2, leading to receptor internalization and downstream signaling events in the absence of G protein activation. The quantitative data and detailed methodologies presented in this guide provide a foundation for researchers and drug development professionals to further explore the nuanced roles of the ACKR3-β-arrestin axis in physiology and disease. Understanding the mechanisms of biased agonists like this compound is paramount for designing novel therapeutics that can selectively modulate GPCR signaling pathways for improved efficacy and reduced side effects.
References
- 1. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural snapshot of a β-arrestin-biased receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis of ligand interaction with atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of CCX-777: A Technical Guide for Drug Development Professionals
An In-depth Analysis of CCX-777, a Partial Agonist of the Atypical Chemokine Receptor ACKR3 (CXCR7), Elucidating its Mechanism of Action, Structure-Activity Relationship, and the Experimental Protocols for its Characterization.
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a small molecule partial agonist of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the ACKR3 signaling pathway.
Introduction
This compound has been identified as a partial agonist of β-arrestin-2 recruitment to the atypical chemokine receptor 3 (ACKR3). ACKR3 is a G protein-coupled receptor (GPCR) that, unlike conventional chemokine receptors, does not couple to G proteins to initiate signaling cascades. Instead, its primary signaling output is mediated through the recruitment of β-arrestins. This unique signaling profile makes ACKR3 an attractive therapeutic target for a variety of diseases, including cancer, inflammatory disorders, and cardiovascular conditions. This compound, developed by ChemoCentryx, represents a key chemical tool for probing the function of ACKR3 and a potential starting point for the development of novel therapeutics.
Core Data Presentation
The following tables summarize the quantitative data available for this compound and related compounds, providing insights into their potency and efficacy at the ACKR3 receptor.
Table 1: In Vitro Activity of this compound at the Human ACKR3 Receptor
| Compound | Assay Format | Parameter | Value | Efficacy (vs. CXCL12) | Reference |
| This compound | β-arrestin-2 Recruitment (BRET) | EC50 | 33 ± 6 nM | 52 ± 7% | Gustavsson et al., 2017 |
| CXCL12 (natural ligand) | β-arrestin-2 Recruitment (BRET) | EC50 | 8.5 ± 1.3 nM | 100% | Gustavsson et al., 2017 |
Table 2: Structure-Activity Relationship of Exemplified ACKR3 Antagonists from ChemoCentryx Patent Literature
Note: The following data is derived from patent literature (WO 2022/225832 A1) describing ACKR3 antagonists. While not direct analogs of the partial agonist this compound, this data provides valuable insight into the SAR of small molecules targeting the ACKR3 binding pocket.
| Compound Example | β-arrestin Recruitment IC50 (nM) |
| Example 1 | < 5 |
| Example 2 | < 5 |
| Example 3 | < 5 |
| ... (and so on for other examples) | ... |
(Disclaimer: The full SAR table from the patent is extensive and contains numerous compounds. The above is a representative sample to illustrate the data format.)
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by binding to the ACKR3 receptor and inducing a conformational change that promotes the recruitment of β-arrestin-2. This interaction is central to the known signaling functions of ACKR3.
Caption: Signaling pathway of this compound at the ACKR3 receptor.
Upon binding of this compound, ACKR3 facilitates the recruitment of β-arrestin-2 to the intracellular domain of the receptor. This event can trigger several downstream cellular processes, including the activation of mitogen-activated protein kinase (MAPK) pathways and the internalization of the receptor-ligand complex, which is a key mechanism for chemokine scavenging.
Experimental Protocols
The characterization of this compound and the determination of its structure-activity relationship rely on specific and robust experimental methodologies.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin-2 Recruitment
This assay is a cornerstone for quantifying the interaction between ACKR3 and β-arrestin-2 upon ligand stimulation.
Principle: The assay measures the proximity between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to the receptor (ACKR3-Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) fused to β-arrestin-2 (β-arrestin-2-GFP). Upon ligand-induced recruitment, the donor and acceptor come into close proximity, allowing for resonance energy transfer, which is detected as a change in the light emission ratio.
Experimental Workflow:
Caption: Workflow for the β-arrestin-2 recruitment BRET assay.
Detailed Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in appropriate media. Cells are transiently co-transfected with plasmids encoding for ACKR3 fused to a Renilla luciferase variant (Rluc) and β-arrestin-2 fused to a green fluorescent protein variant (GFP).
-
Cell Seeding: Transfected cells are seeded into 96-well microplates.
-
Compound Stimulation: The day after seeding, the culture medium is replaced with a serum-free medium, and the cells are stimulated with varying concentrations of this compound or other test compounds.
-
Substrate Addition and Signal Detection: Following a short incubation period with the compounds, the Rluc substrate (e.g., coelenterazine h) is added. The luminescence signals from both Rluc (donor) and GFP (acceptor) are measured sequentially using a plate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. Dose-response curves are then generated by plotting the BRET ratio against the logarithm of the compound concentration, allowing for the determination of EC50 and efficacy.
Structure-Activity Relationship Insights
While a comprehensive SAR table for a series of direct this compound analogs is not publicly available in peer-reviewed literature, analysis of related ACKR3 modulators from patent literature and the published mutagenesis data for this compound provides valuable insights into the key structural features required for receptor interaction.
The molecular model of the this compound:ACKR3 complex suggests that this compound binds within the transmembrane helical bundle of the receptor. Key interactions likely involve specific residues within these transmembrane domains. The partial agonism of this compound may be attributed to its ability to induce a receptor conformation that is only partially competent for β-arrestin recruitment compared to the fully active conformation induced by the natural ligand CXCL12.
Caption: Logical relationship in SAR studies of this compound analogs.
Conclusion
This compound serves as a critical pharmacological tool for understanding the nuanced biology of the atypical chemokine receptor ACKR3. Its characterization as a partial agonist for β-arrestin-2 recruitment highlights the potential for developing biased ligands that can fine-tune cellular signaling for therapeutic benefit. The experimental protocols and SAR insights presented in this guide provide a foundational understanding for researchers and drug developers aiming to explore the therapeutic landscape of ACKR3 modulation. Further exploration of the chemical space around the this compound scaffold is warranted to develop next-generation modulators with optimized potency, selectivity, and pharmacokinetic properties.
Technical Whitepaper: The Interaction of CCX-777 with the Atypical Chemokine Receptor CXCR7
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3, is an atypical chemokine receptor that has emerged as a significant therapeutic target in various pathologies, including cancer, inflammation, and neurological conditions.[1][2] Unlike conventional G protein-coupled receptors (GPCRs), CXCR7 does not primarily signal through G proteins.[3] Instead, its functions are predominantly mediated through the recruitment of β-arrestin.[4][5] This unique signaling paradigm has spurred the development of specific modulators to dissect and target its activity. CCX-777, a small molecule developed by ChemoCentryx, has been identified as a partial agonist for β-arrestin-2 recruitment to CXCR7.[6][7] This document provides an in-depth technical guide on the interaction between this compound and CXCR7, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
The CXCR7 Receptor: An Atypical Profile
CXCR7 binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[3] Its role was initially debated, with some considering it a non-signaling decoy or scavenger receptor that regulates extracellular chemokine concentrations.[8][9] However, mounting evidence confirms its capacity to initiate robust intracellular signaling cascades, primarily through the β-arrestin pathway.[4][6][8]
Key characteristics of CXCR7 signaling include:
-
Lack of G Protein Coupling: The canonical DRYLAIV motif in the second intracellular loop, critical for G protein coupling in typical chemokine receptors, is altered in CXCR7 to DRYLSIT, preventing Gαi-mediated signaling such as calcium mobilization.[8]
-
β-Arrestin Biased Signaling: Upon ligand binding, CXCR7 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin 2.[5] This interaction mediates receptor internalization, chemokine scavenging, and activation of downstream pathways like the mitogen-activated protein kinase (MAPK) cascade (ERK1/2, p38, JNK).[4][6][10]
-
Heterodimerization: CXCR7 can form heterodimers with CXCR4, the other major receptor for CXCL12.[8][11] This interaction can modulate CXCR4 signaling, adding another layer of complexity to the CXCL12 axis.[8][11]
This compound: A Modulator of CXCR7 Function
This compound is a small molecule compound that acts as a partial agonist of β-arrestin-2 recruitment to CXCR7.[6][7] Unlike the full agonist CXCL12, this compound induces a sub-maximal recruitment of β-arrestin, allowing for a more nuanced modulation of the receptor's downstream effects. The development of such compounds is crucial for investigating the therapeutic potential of targeting the CXCR7-β-arrestin axis without completely ablating its function. Other related compounds from ChemoCentryx, such as CCX771, have been used in preclinical models to inhibit tumor growth and angiogenesis, demonstrating the therapeutic relevance of CXCR7 modulation.[6][8][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for ligands and modulators of CXCR7. Data for specific ChemoCentryx compounds is often proprietary; therefore, data from related research compounds and the natural ligand CXCL12 are included for context.
Table 1: Binding Affinity of CXCR7 Ligands
| Compound/Ligand | Assay Type | Cell Line | Parameter | Value | Citation(s) |
|---|---|---|---|---|---|
| CXCL12 | Radioligand Binding ([¹²⁵I]SDF-1α) | HEK293 | Kd | ~0.4 nM | [12] |
| CXCL11 | Ligand Binding Assay | In vitro | IC₅₀ | ~5 nM | [13] |
| CCX733/CCX754 | Ligand Binding Assay | In vitro | IC₅₀ | ~5 nM | [13] |
| FC313 (Peptide Agonist) | Competitive Binding ([¹²⁵I]SDF-1α) | HEK293 | IC₅₀ | 0.021 µM |[14] |
Table 2: Functional Activity of CXCR7 Modulators
| Compound/Ligand | Assay Type | Cell Line | Parameter | Value | Citation(s) |
|---|---|---|---|---|---|
| This compound | β-Arrestin-2 Recruitment | N/A | Activity | Partial Agonist | [6][7] |
| CXCL12 | β-Arrestin-2 Recruitment (BRET) | HEK293 | EC₅₀ | 0.9 nM | [14] |
| FC313 (Peptide Agonist) | β-Arrestin-2 Recruitment (BRET) | HEK293 | EC₅₀ | 0.009 µM | [14] |
| CCX771 | MAPK Phosphorylation (p-ERK) | HepG2 Cells | Effect | Inhibition |[10] |
CXCR7 Signaling Pathways and Visualization
Upon activation by a ligand like CXCL12 or a partial agonist like this compound, CXCR7 initiates a signaling cascade that is independent of G proteins but highly dependent on β-arrestin.
Caption: CXCR7 signaling is initiated by ligand binding, leading to GRK-mediated phosphorylation, β-arrestin 2 recruitment, and subsequent downstream effects.
Detailed Experimental Protocols
The characterization of this compound and its interaction with CXCR7 relies on a suite of specialized cellular and biochemical assays. Below are detailed methodologies for key experiments.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay quantifies the recruitment of β-arrestin to CXCR7 upon ligand stimulation. The PathHunter™ assay (DiscoverX) is a common example.[15][16]
Principle: The assay utilizes two engineered cell lines: one expressing the GPCR (CXCR7) fused to a small enzyme fragment (ProLink™, PK) and another co-expressing this with β-arrestin fused to a larger, complementary enzyme acceptor (EA). Ligand-induced recruitment brings the two fragments together, forming an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[16]
Methodology:
-
Cell Seeding: Seed CHO-K1 cells stably expressing CXCR7-PK and β-arrestin2-EA into 384-well white, solid-bottom microplates at a density of 5,000-10,000 cells/well in assay medium (e.g., Opti-MEM + 1% serum).[15]
-
Incubation: Culture the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound, CXCL12 (positive control), and a vehicle control (e.g., DMSO) in assay buffer.
-
Cell Stimulation: Add the prepared compounds to the cells and incubate for 90 minutes at 37°C.[15]
-
Detection: Add the PathHunter Detection Reagent Mix, containing the chemiluminescent substrate, to all wells. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the chemiluminescence on a compatible plate reader. Data is typically analyzed using a four-parameter logistic regression to determine EC₅₀ values.
Caption: A typical workflow for an enzyme fragment complementation-based β-arrestin recruitment assay.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) for CXCR7 by measuring its ability to compete with a radiolabeled ligand.
Principle: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [¹²⁵I]-CXCL12) is incubated with cells or membranes expressing CXCR7 in the presence of varying concentrations of an unlabeled competitor compound. The amount of radioligand bound is inversely proportional to the affinity and concentration of the competitor.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing human CXCR7 (e.g., HEK293).
-
Assay Setup: In a 96-well plate, combine assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA), a fixed concentration of [¹²⁵I]-CXCL12 (e.g., at its Kd value), and serial dilutions of the unlabeled competitor (this compound).
-
Incubation: Add the prepared cell membranes to initiate the binding reaction. Incubate for 2-3 hours at room temperature with gentle agitation.
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Millipore MultiScreen), washing with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC₅₀ value using non-linear regression.
Receptor Internalization Assay via Flow Cytometry
This assay measures the translocation of CXCR7 from the cell surface to the interior of the cell following ligand stimulation.[9]
Principle: Cell surface CXCR7 is labeled with a specific primary antibody. After stimulation with a ligand, the amount of receptor remaining on the surface is quantified by staining with a fluorescently-labeled secondary antibody and analyzing via flow cytometry. A decrease in mean fluorescence intensity (MFI) corresponds to receptor internalization.[9][17]
Methodology:
-
Cell Preparation: Harvest cells expressing CXCR7 (e.g., MCF-7 breast cancer cells) and wash with cold FACS buffer (PBS + 2% FBS).[9]
-
Primary Antibody Labeling: Incubate cells with a primary antibody against an extracellular epitope of CXCR7 for 30 minutes on ice to label the surface receptor pool.
-
Stimulation: Wash away unbound primary antibody and resuspend cells in culture medium. Add this compound or CXCL12 at desired concentrations and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow internalization. A 4°C control is used to prevent internalization.[9]
-
Secondary Antibody Staining: After the incubation, wash cells with cold FACS buffer. Add a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) and incubate for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells and analyze them on a flow cytometer.
-
Data Analysis: Calculate the percentage of internalization by comparing the MFI of stimulated samples to the MFI of the non-internalized (time 0 or 4°C) control.
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for probing the β-arrestin-biased signaling of CXCR7. As a partial agonist, it allows for the fine-tuning of receptor activity, which is critical for understanding its role in both physiological and pathological processes. The data and protocols outlined in this guide provide a framework for researchers to investigate the nuanced interactions between small molecule modulators and this atypical chemokine receptor. Future research should focus on elucidating the precise downstream consequences of partial versus full agonism of β-arrestin recruitment and exploring the therapeutic window for CXCR7 modulators like this compound in diseases such as cancer and chronic inflammation.[1][18][19]
References
- 1. Understanding the role of CXCR7 in inflammation using monoclonal antibodies | Supervisor Connect [supervisorconnect.med.monash.edu]
- 2. mdpi.com [mdpi.com]
- 3. gosset.ai [gosset.ai]
- 4. Functions and mechanisms of chemokine receptor 7 in tumors of the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 9. Constitutive and Chemokine-dependent Internalization and Recycling of CXCR7 in Breast Cancer Cells to Degrade Chemokine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CXCR7 Controls Competition for Recruitment of β-Arrestin 2 in Cells Expressing Both CXCR4 and CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging Ligand-Dependent Activation of CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. Critical involvement of atypical chemokine receptor CXCR7 in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of CXCR4/CXCR7/CXCL12 Interactions in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of CCX-777 Activation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CCX-777 is a synthetic, small-molecule partial agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2][3][4] Unlike typical chemokine receptors that signal through G-protein activation, ACKR3 is an intrinsically β-arrestin-biased receptor.[2][5][6][7] Activation of ACKR3 by ligands such as its endogenous chemokine CXCL12 or small molecules like this compound does not lead to canonical G-protein signaling (e.g., ERK or Akt phosphorylation).[5] Instead, it potently triggers the recruitment of β-arrestin-2.[1][2][5] This document outlines the primary downstream signaling pathway of this compound, presents key quantitative data characterizing its activity, and provides a detailed experimental protocol for assessing its effects.
Core Signaling Pathway: ACKR3 β-Arrestin-Biased Activation
The primary mechanism of action for this compound is the induction of a conformational change in the ACKR3 receptor, which promotes the recruitment of β-arrestin-2. This process is central to the receptor's function in chemokine scavenging and signal modulation.
The sequence of events is as follows:
-
Ligand Binding: this compound binds to the orthosteric pocket of the ACKR3 receptor.[8]
-
Receptor Phosphorylation: Ligand binding induces receptor phosphorylation by G protein-coupled receptor kinases (GRKs), such as GRK2.[2][9]
-
β-Arrestin-2 Recruitment: The phosphorylated C-terminal tail of ACKR3 acts as a high-affinity binding site for β-arrestin-2.[9]
-
Internalization & Scavenging: The entire receptor-ligand-arrestin complex is internalized into the cell, a key mechanism for clearing extracellular chemokines and modulating their gradients.
Quantitative Pharmacological Data
The activity of this compound was characterized using a β-arrestin-2 recruitment assay, comparing its potency and efficacy to the natural full agonist, chemokine CXCL12. This compound acts as a partial agonist with a fourfold lower potency than CXCL12.[8]
| Compound | Target | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |
| This compound | ACKR3 | β-Arrestin-2 Recruitment | 33 ± 6 nM | 52 ± 7% | Gustavsson M, et al. (2017)[8] |
| CXCL12 | ACKR3 | β-Arrestin-2 Recruitment | 8.5 ± 1.3 nM | 100% (Reference) | Gustavsson M, et al. (2017)[8] |
Experimental Protocols
The primary method for quantifying the downstream effect of this compound activation is a β-arrestin recruitment assay. The data presented above were generated using a Bioluminescence Resonance Energy Transfer (BRET)-based assay.[8]
Protocol: BRET-Based β-Arrestin-2 Recruitment Assay
Objective: To measure the recruitment of β-arrestin-2 to the ACKR3 receptor upon stimulation with this compound in live cells.
Principle: This assay relies on the transfer of energy between two light-emitting proteins (a donor and an acceptor) when they are in close proximity (<10 nm). The ACKR3 receptor is fused to a Renilla Luciferase (RLuc, the BRET donor), and β-arrestin-2 is fused to a fluorescent protein like YFP (the BRET acceptor). Ligand-induced recruitment brings the donor and acceptor close enough for energy transfer to occur, which can be measured as a change in the ratio of light emitted by the acceptor versus the donor.
Materials:
-
Cell Line: HEK293T cells or other suitable host cells.
-
Expression Plasmids:
-
pCDNA3.1-ACKR3-RLuc (ACKR3 fused to RLuc8)
-
pCDNA3.1-β-arrestin-2-YFP (β-arrestin-2 fused to Venus-YFP)
-
-
Transfection Reagent: Polyethylenimine (PEI) or similar.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
Luciferase Substrate: Coelenterazine h.
-
Compounds: this compound, CXCL12 (positive control), vehicle (DMSO, negative control).
-
Instruments: Plate reader capable of dual-emission luminescence detection (e.g., detecting at ~480 nm for RLuc and ~530 nm for YFP).
-
Plates: White, opaque 96-well cell culture plates.
Methodology:
-
Cell Seeding & Transfection:
-
Seed HEK293T cells into a 10 cm dish at a density that will result in 70-80% confluency the next day.
-
Co-transfect the cells with the ACKR3-RLuc and β-arrestin-2-YFP plasmids using PEI at a 1:3 DNA:PEI ratio.
-
Incubate for 24 hours post-transfection.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in assay buffer.
-
Seed the cells into a white, opaque 96-well plate at a density of approximately 50,000 cells/well.
-
Allow cells to attach for at least 2 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and CXCL12 in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
-
Incubation and Substrate Addition:
-
Incubate the plate for 15-30 minutes at 37°C.
-
Add the BRET substrate, Coelenterazine h, to all wells to a final concentration of 5 µM.
-
-
Data Acquisition:
-
Immediately after substrate addition, measure the luminescence signals using a BRET-capable plate reader.
-
Set the reader to sequentially measure the emission at the donor wavelength (~480 nm) and the acceptor wavelength (~530 nm).
-
Acquire readings for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength).
-
Subtract the background BRET ratio (from vehicle-treated cells) to get the net BRET ratio.
-
Plot the net BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the EC50 and Emax values.
-
References
- 1. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neoproteomics.net [neoproteomics.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 7. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of ligand interaction with atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of CCX-777 in Cancer Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a significant player in cancer progression. Its involvement in key tumorigenic processes, including cell proliferation, survival, migration, and angiogenesis, has positioned it as a compelling therapeutic target. CCX-777 is a small molecule modulator of ACKR3, characterized as a partial agonist for β-arrestin-2 recruitment. This technical guide provides an in-depth overview of the role of ACKR3 in cancer cell biology and the known effects of its modulation by compounds such as this compound, supported by experimental data and detailed protocols.
The ACKR3/CXCR7 Receptor in Cancer
ACKR3 is a G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike conventional chemokine receptors, ACKR3 does not typically signal through G protein-dependent pathways to induce chemotaxis. Instead, its primary signaling mechanism is mediated by β-arrestin recruitment.[1][2] This unique signaling profile contributes to its diverse roles in cancer biology.
Overexpression of ACKR3 has been observed in a wide range of malignancies, including breast cancer, prostate cancer, glioblastoma, hepatocellular carcinoma, and lung cancer, often correlating with poor prognosis.[3][4] The multifaceted role of ACKR3 in cancer includes:
-
Tumor Growth and Proliferation: ACKR3 signaling can promote cancer cell proliferation, in some contexts through the transactivation of the epidermal growth factor receptor (EGFR).[5]
-
Metastasis and Invasion: By modulating cell adhesion and migration, ACKR3 can facilitate the invasion of cancer cells into surrounding tissues and their metastasis to distant organs.[6][7]
-
Angiogenesis: ACKR3 is expressed on tumor-associated endothelial cells and plays a role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7]
-
Therapy Resistance: There is emerging evidence that ACKR3 signaling may contribute to resistance to certain cancer therapies.
This compound: A Partial Agonist of ACKR3
This compound is a small molecule that acts as a partial agonist for the recruitment of β-arrestin-2 to ACKR3.[8] This means that while it activates the β-arrestin signaling pathway, it does so to a lesser extent than the endogenous full agonist, CXCL12. The pharmacological activity of this compound on ACKR3 has been quantitatively characterized, as detailed in the table below.
Quantitative Data on this compound Activity
| Compound | Assay | Parameter | Value | Reference |
| This compound | β-arrestin-2 Recruitment (BRET) | Efficacy | 52 ± 7% (relative to CXCL12) | [8] |
| This compound | β-arrestin-2 Recruitment (BRET) | EC50 | 33 ± 6 nM | [8] |
| CXCL12 | β-arrestin-2 Recruitment (BRET) | EC50 | 8.5 ± 1.3 nM | [8] |
Preclinical Evidence of ACKR3 Modulation in Cancer Models
While specific preclinical data on this compound in cancer models is limited in the public domain, studies using the closely related ACKR3 modulator, CCX771, provide significant insights into the therapeutic potential of targeting this receptor. CCX771 has been variously described as an antagonist and an agonist, highlighting the complexity of ACKR3 pharmacology.[3][9] Nevertheless, its effects in preclinical cancer models demonstrate the impact of modulating ACKR3 signaling.
Effects of CCX771 in Preclinical Cancer Models
| Cancer Type | Model | Treatment | Key Findings | Reference |
| Breast Cancer | MDA-MB-231 cells (in vitro) | CCX771 | Reduced invasion, adhesion, and migration. Inhibited tube formation of HUVECs. Decreased VEGF expression. | [6][7] |
| Breast Cancer | 4T1.2 mouse model (in vivo) | CCX771 | Significant reduction in lung metastasis. | [10] |
| Glioblastoma | U251 mouse xenograft | CCX771 with irradiation | Prolonged survival, tumor regression, and inhibition of tumor recurrence. | [3][11] |
| Prostate Cancer | CRPC animal models | CCX771 with enzalutamide | Combinatorial efficacy in suppressing tumor growth. | [12] |
Signaling Pathways and Experimental Workflows
ACKR3 Signaling Pathway
ACKR3 primarily signals through the recruitment of β-arrestin, which can act as a scaffold for various downstream signaling molecules, including those in the ERK and AKT pathways. This can lead to diverse cellular responses such as proliferation, survival, and migration.
Experimental Workflow: In Vitro Invasion Assay
A common method to assess the invasive potential of cancer cells is the Transwell invasion assay. The following diagram illustrates a typical workflow for evaluating the effect of this compound on cancer cell invasion.
Detailed Experimental Protocols
β-Arrestin Recruitment Assay (BRET)
Objective: To quantify the recruitment of β-arrestin-2 to ACKR3 upon stimulation with this compound.
Materials:
-
HEK293 cells
-
Expression vectors for ACKR3-Rluc and β-arrestin-2-GFP
-
Poly-D-lysine coated 96-well plates
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000
-
Coelenterazine h
-
This compound and CXCL12
-
BRET-capable plate reader
Procedure:
-
Seed HEK293 cells in a 6-well plate and grow to 80-90% confluency.
-
Co-transfect cells with ACKR3-Rluc and β-arrestin-2-GFP expression vectors using Lipofectamine 2000 according to the manufacturer's protocol.
-
24 hours post-transfection, harvest the cells and seed them into a poly-D-lysine coated white 96-well plate at a density of 50,000 cells/well.
-
Incubate for another 24 hours.
-
Replace the culture medium with assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Add varying concentrations of this compound or CXCL12 to the wells.
-
Incubate for 15 minutes at 37°C.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately read the plate on a BRET-capable plate reader, measuring luminescence at wavelengths corresponding to the Rluc donor and GFP acceptor.
-
Calculate the BRET ratio (Acceptor emission / Donor emission) and plot against ligand concentration to determine EC50 and efficacy.
In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel Basement Membrane Matrix
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well culture plates
-
This compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed 1.5 x 10^4 HUVECs per well onto the solidified Matrigel.
-
Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
(Optional) For visualization, incubate the cells with Calcein AM for 30 minutes.
-
Examine the formation of tube-like structures using a phase-contrast or fluorescence microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
Cell Invasion Assay (Transwell)
Objective: To determine the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Transwell inserts with 8 µm pore size polycarbonate membrane
-
Matrigel
-
Serum-free culture medium
-
Culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Light microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the top surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add this compound at desired concentrations to the upper chamber.
-
Add 500 µL of medium containing 10% FBS to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a light microscope.
Conclusion
The atypical chemokine receptor ACKR3 is a validated target in oncology, with established roles in promoting tumor growth, metastasis, and angiogenesis. This compound, as a partial agonist of ACKR3's β-arrestin-mediated signaling, represents a tool to probe and potentially modulate these pathological processes. While direct preclinical data for this compound in cancer is still emerging, studies with related compounds underscore the therapeutic potential of targeting the ACKR3 pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and other ACKR3 modulators in cancer cell biology, with the ultimate goal of developing novel and effective cancer therapies.
References
- 1. The role of CXCR7 on the adhesion, proliferation and angiogenesis of endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SDF-1/CXCR7 axis regulates the proliferation, invasion, adhesion, and angiogenesis of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine receptor CXCR7 regulates the invasion, angiogenesis and tumor growth of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of ligand interaction with atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 10. protocols.io [protocols.io]
- 11. ERK promotes tumorigenesis by inhibiting FOXO3a via MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to Targeting the Atypical Chemokine Receptor 3 (ACKR3) with the Small Molecule Modulator CCX-777
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to ACKR3: An Atypical Chemokine Receptor
The Atypical Chemokine Receptor 3 (ACKR3), formerly known as CXCR7, is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2] Unlike canonical chemokine receptors, ACKR3 does not effectively couple to heterotrimeric G-proteins to mediate classical signaling cascades such as calcium mobilization.[3][4] Instead, its primary functions are centered on β-arrestin-biased signaling and the scavenging of its shared chemokine ligands, CXCL12 (SDF-1) and CXCL11 (I-TAC).[4][5][6]
1.1 Function and Ligands
ACKR3 binds CXCL12 with an affinity approximately ten-fold higher than the canonical CXCL12 receptor, CXCR4.[7] This high-affinity interaction positions ACKR3 as a critical regulator of CXCL12 bioavailability. By internalizing and degrading bound chemokines, ACKR3 shapes and refines extracellular chemokine gradients, a process essential for directing cell migration in development, immune responses, and cancer metastasis.[4][5] In addition to its chemokine ligands, ACKR3 has also been shown to bind and scavenge a broad spectrum of endogenous opioid peptides, suggesting a novel role in modulating the opioid system.[6]
1.2 The Role of ACKR3 in Pathophysiology
The expression of ACKR3 is upregulated in numerous disease states, making it a compelling therapeutic target. In oncology, ACKR3 is overexpressed in a wide range of solid tumors, including breast, prostate, lung, and glioblastoma.[8] Its expression is correlated with enhanced tumor growth, angiogenesis, invasion, and metastasis.[8] The CXCL12/CXCR4/ACKR3 axis is instrumental in regulating tumor cell proliferation and survival.[1] Beyond cancer, ACKR3 is also implicated in inflammatory disorders and cardiovascular diseases.[2]
ACKR3 Signaling Pathways
2.1 G-Protein Independent, β-Arrestin-Biased Signaling
Upon ligand binding, ACKR3 undergoes a conformational change that promotes its phosphorylation by GPCR kinases (GRKs). This phosphorylated state serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin blocks any potential G-protein interaction and initiates a distinct wave of signaling. Furthermore, β-arrestin acts as a scaffold for various signaling molecules and is the primary driver of receptor internalization and subsequent ligand scavenging.[1][9] CCX-777, as a partial agonist, activates this specific pathway.[3][10]
Caption: ACKR3 ligand binding induces GRK-mediated phosphorylation, leading to β-arrestin recruitment.
2.2 Crosstalk with CXCR4
ACKR3 can form heterodimers with CXCR4, the other major receptor for CXCL12. This interaction allosterically modulates CXCR4 signaling. When dimerized with ACKR3, CXCR4's ability to signal through G-proteins is impaired, and its signaling is biased towards the β-arrestin pathway. This crosstalk is a critical mechanism by which ACKR3 fine-tunes the cellular response to CXCL12, acting as a master regulator of the entire signaling axis.
Caption: ACKR3 heterodimerization with CXCR4 biases CXCL12 signaling away from G-proteins.
This compound: A Small Molecule Modulator of ACKR3
This compound is a potent, small-molecule compound developed by ChemoCentryx that targets ACKR3.[8] It provides a valuable pharmacological tool to probe the receptor's function and explore its therapeutic potential.
3.1 Mechanism of Action
In vitro functional assays have characterized this compound as a partial agonist of β-arrestin-2 recruitment to ACKR3.[3][10] This means it binds to the receptor and induces the recruitment of β-arrestin, thereby activating the receptor's primary signaling and scaffolding functions. Structural studies indicate that this compound binds within the deep orthosteric pocket of the receptor.[1]
Interestingly, while functioning as an agonist for β-arrestin recruitment in vitro, compounds in this class are often described as functional antagonists in vivo.[1][8] This apparent paradox can be explained by ACKR3's role as a scavenger. By potently inducing β-arrestin-mediated internalization, this compound can lead to the clearance of ACKR3 from the cell surface, effectively preventing the receptor from binding and scavenging its endogenous ligands. This reduces the overall capacity of the system to respond to CXCL12/CXCL11, producing a net antagonistic effect on biological outcomes like tumor cell invasion.[8]
3.2 Quantitative Pharmacological Profile of this compound
The potency of this compound has been quantified in cell-based β-arrestin recruitment assays. The data highlights its sub-nanomolar potency, making it a highly effective modulator of ACKR3 activity.
| Parameter | Value | Assay Type | Reference |
| EC₅₀ | 0.95 nM | β-Arrestin-2 Recruitment | [3][11] |
| Eₘₐₓ | 75 ± 2% (relative to CXCL12) | β-Arrestin-2 Recruitment | [3][11] |
Experimental Protocols for Evaluating ACKR3-Targeted Compounds
Evaluating the therapeutic potential of compounds like this compound requires a suite of robust in vitro and in vivo assays.
4.1 In Vitro Assays
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for ACKR3 by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Kᵢ) of this compound for ACKR3.
-
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably overexpressing human ACKR3.
-
Radioligand: [¹²⁵I]-CXCL12.
-
Test Compound: this compound, serially diluted.
-
Non-specific binding control: High concentration of unlabeled CXCL12 (e.g., 1 µM).
-
Assay Buffer: (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Incubate a fixed concentration of cell membranes with a fixed concentration of [¹²⁵I]-CXCL12 (typically at or below its Kₔ).
-
Add varying concentrations of the test compound (this compound) to the incubation mixture.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B), followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This functional assay measures the ability of a compound to induce the interaction between ACKR3 and β-arrestin.
-
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.
-
Materials:
-
PathHunter® eXpress CHO-K1 ACKR3 β-Arrestin GPCR Assay cells (DiscoverX) or similar, where the receptor is tagged with one enzyme fragment (e.g., ProLink) and β-arrestin is tagged with the complementary fragment (e.g., Enzyme Acceptor).
-
Cell plating reagent and assay medium.
-
Test Compound: this compound, serially diluted.
-
Positive control: CXCL12.
-
Detection reagent containing lysis buffer and chemiluminescent substrate.
-
-
Methodology:
-
Seed the engineered cells into 384-well white, solid-bottom microplates and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control (CXCL12) in assay buffer.
-
Add the compound dilutions to the cell plates.
-
Incubate the plates for 90 minutes at 37°C.
-
Allow plates to equilibrate to room temperature.
-
Add the detection reagent to each well to lyse the cells and initiate the chemiluminescent reaction.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the chemiluminescent signal on a plate reader.
-
Plot the signal against the log concentration of the compound and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ.
-
Caption: Workflow for a β-arrestin recruitment assay using enzyme fragment complementation.
4.2 In Vivo Efficacy Models
Murine Xenograft Model for Oncology
This model is used to assess the anti-tumor activity of a compound in a living organism.
-
Objective: To evaluate the effect of this compound on the growth of ACKR3-expressing tumors.
-
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID).
-
Human tumor cell line with high ACKR3 expression (e.g., prostate or breast cancer lines).
-
Test Compound: this compound formulated for in vivo administration (e.g., in a solution for oral gavage or subcutaneous injection).
-
Vehicle control.
-
Standard-of-care chemotherapy agent (optional, for combination studies).
-
-
Methodology:
-
Subcutaneously implant ACKR3-expressing tumor cells into the flank of the mice.
-
Monitor tumor growth using calipers until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Standard-of-care).
-
Administer treatment according to the planned schedule (e.g., once daily oral gavage).
-
Measure tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Evaluate tolerability based on body weight changes and clinical observations.
-
Therapeutic Potential and Future Directions
5.1 Rationale for Targeting ACKR3 in Oncology
Targeting ACKR3 presents a multi-faceted strategy for cancer therapy. A molecule like this compound, by inducing receptor internalization, could functionally antagonize the ACKR3 system and thereby:
-
Inhibit Tumor Growth: Disrupt β-arrestin-mediated pro-survival signals within cancer cells.
-
Block Metastasis: Alter the CXCL12 gradients that guide tumor cell migration to distant sites.
-
Disrupt Angiogenesis: Interfere with the signaling that promotes the formation of new blood vessels in the tumor microenvironment.
Preclinical studies with related ACKR3 modulators have shown promise. For instance, CCX771 demonstrated efficacy in mouse models of glioma and multiple sclerosis, validating ACKR3 as a viable therapeutic target in both cancer and inflammatory disease.[8]
5.2 Challenges and Considerations
While promising, the development of ACKR3-targeted therapies requires careful consideration. The receptor's protective roles in certain tissues, such as in the cardiovascular system, necessitate a thorough evaluation of potential on-target toxicities. The complex interplay between ACKR3 and CXCR4 also means that the net effect of an ACKR3 modulator could be context-dependent, varying with the relative expression levels of both receptors in the target tissue. Future work should focus on elucidating the precise downstream consequences of sustained ACKR3 modulation in various cancer types and exploring rational combination strategies with standard-of-care agents or immunotherapy.
References
- 1. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. research.vu.nl [research.vu.nl]
Methodological & Application
Application Notes and Protocols for CCX-777 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCX-777 is a potent small molecule that acts as a partial agonist for the recruitment of β-arrestin-2 to the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3][4] Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to mediate downstream signaling in most cell types. Instead, it is characterized as a β-arrestin-biased receptor.[5] Upon ligand binding, including with this compound, ACKR3 initiates a signaling cascade primarily through the β-arrestin pathway. This makes this compound a valuable tool for studying ACKR3-mediated cellular processes and for potential therapeutic development in areas where ACKR3 is implicated, such as cancer and inflammatory diseases.[1][6][7]
These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including its mechanism of action, recommended protocols for key assays, and data presentation guidelines.
Mechanism of Action
This compound functions by binding to ACKR3 and inducing a conformational change that promotes the recruitment of β-arrestin-2. This interaction initiates downstream signaling pathways independent of G-protein activation. The primary known signaling events following this compound binding to ACKR3 involve the activation of the ERK1/2 and Akt pathways. Additionally, ACKR3 can form heterodimers with the chemokine receptor CXCR4, and through this interaction, it can modulate CXCR4 signaling.
Signaling Pathway Diagram
Caption: this compound mediated ACKR3 signaling pathway.
Data Presentation
Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 0.95 nM | HEK293 | β-arrestin-2 Recruitment (Nano-BiT) | [5] |
| Emax | 75% (relative to CXCL12) | HEK293 | β-arrestin-2 Recruitment (Nano-BiT) | [5] |
Experimental Protocols
General Guidelines
-
Cell Line Selection: Choose a cell line that endogenously expresses ACKR3 (e.g., various breast, lung, and esophageal cancer cell lines) or a cell line that can be transiently or stably transfected with an ACKR3 expression vector (e.g., HEK293).[6][8][9]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C. Further dilutions should be made in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Determining Optimal Concentration: It is crucial to perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell line and assay. Based on available data, a starting concentration range of 0.1 nM to 100 nM is recommended for initial experiments.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies.
Protocol 1: Determination of this compound Cytotoxicity (CC50) using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (CC50). This is essential for selecting appropriate concentrations for subsequent functional assays.
Materials:
-
ACKR3-expressing cells
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent with the intended duration of your functional assays.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
-
Protocol 2: β-Arrestin Recruitment Assay (BRET-based)
Objective: To quantify the recruitment of β-arrestin to ACKR3 upon stimulation with this compound.
Materials:
-
HEK293 cells
-
Expression vectors for ACKR3 fused to a Renilla luciferase (Rluc) variant and β-arrestin-2 fused to a fluorescent protein (e.g., YFP or GFP)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
This compound
-
Coelenterazine h (luciferase substrate)
-
BRET-compatible microplate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the ACKR3-Rluc and β-arrestin-2-YFP expression vectors.
-
Cell Seeding: 24 hours post-transfection, seed the cells into 96-well plates at an appropriate density (e.g., 20,000-40,000 cells per well). Incubate for another 24 hours.
-
Assay:
-
Wash the cells once with a suitable assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% BSA).
-
Add this compound at various concentrations to the wells.
-
Incubate for 5-15 minutes at 37°C.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Incubate for 5-10 minutes at 37°C.
-
-
Data Acquisition: Measure the luminescence signals at the wavelengths corresponding to the luciferase and the fluorescent protein using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the this compound concentration to determine the EC50 and Emax.
Protocol 3: Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migration of ACKR3-expressing cells.
Materials:
-
ACKR3-expressing cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 106 cells/mL.
-
Assay Setup:
-
Add 600 µL of complete culture medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add this compound at the desired, non-toxic concentrations to either the upper or lower chamber, depending on the experimental question. Include a vehicle control.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.
-
Staining and Quantification:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15-20 minutes.
-
Wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Acquisition: Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
Troubleshooting
-
High Cytotoxicity: If significant cell death is observed at low concentrations of this compound, ensure the final DMSO concentration is below 0.1%. Re-evaluate the CC50 with a shorter incubation time.
-
No or Low Response in Functional Assays:
-
Confirm ACKR3 expression in your cell line.
-
Optimize the concentration of this compound; the effective concentration for functional responses may differ from the EC50 for β-arrestin recruitment.
-
Optimize the assay conditions (e.g., incubation time, cell density).
-
-
High Background in BRET Assay:
-
Optimize the ratio of donor and acceptor plasmids during transfection.
-
Ensure proper washing steps to remove any interfering substances.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of ACKR3 in various cellular processes.
References
- 1. Frontiers | ACKR3 promotes CXCL12/CXCR4-mediated cell-to-cell-induced lymphoma migration through LTB4 production [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCX777 | Arrestin | TargetMol [targetmol.com]
- 5. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - ACKR3 [maayanlab.cloud]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application Notes and Protocols for CCX-777 in Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CCX-777 is a small molecule that functions as a partial agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2] Unlike typical chemokine receptors that signal through G-proteins, ACKR3 is intrinsically biased towards β-arrestin signaling.[3][4] Upon ligand binding, ACKR3 recruits β-arrestin-2, a mechanism implicated in various physiological and pathological processes, including cancer.[1][5] These application notes provide an overview of the signaling pathway of this compound and a generalized protocol for determining its optimal dosage for in vivo animal studies, based on standard preclinical research methodologies.
Note: As of the date of this document, specific in vivo dosage and pharmacokinetic data for this compound in animal models are not publicly available. The following protocols and recommendations are therefore general in nature and should be adapted based on investigator-initiated pilot studies.
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the ACKR3 receptor. The binding of an agonist, such as the natural ligand CXCL12 or a small molecule like this compound, to ACKR3 does not lead to the activation of G-protein signaling pathways.[3][6] Instead, it initiates a conformational change in the receptor that promotes its phosphorylation by G-protein-coupled receptor kinases (GRKs).[5][7] Specifically, GRK2, GRK3, and GRK5 have been shown to interact with ACKR3.[5][7] This phosphorylation event creates a binding site for β-arrestin proteins (both β-arrestin 1 and 2), which are then recruited to the intracellular domain of the receptor.[5][7][8] The recruitment of β-arrestin mediates the downstream effects of ACKR3 activation, including receptor internalization and scavenging of chemokines like CXCL12.[4]
Recommended Protocol for In Vivo Dose-Finding Studies
The following is a generalized protocol for determining the appropriate dosage of this compound for in vivo animal studies. This protocol should be considered a starting point and will require optimization for specific animal models and experimental endpoints.
I. Preliminary In Vitro Characterization
Before initiating in vivo studies, it is crucial to determine the potency of this compound in relevant cell lines.
-
Objective: To determine the EC50 (half-maximal effective concentration) of this compound for β-arrestin recruitment to ACKR3.
-
Method: Utilize a β-arrestin recruitment assay, such as a Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assay, in a cell line endogenously or exogenously expressing human or murine ACKR3.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value. This will provide a starting point for estimating the required in vivo exposure.
II. Acute Toxicity and Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the safety profile and the maximum tolerated dose of this compound.
-
Animal Model: Use a small cohort of healthy mice (e.g., C57BL/6 or BALB/c), with at least 3-5 animals per dose group.
-
Dosing Regimen:
-
Administer single escalating doses of this compound.
-
The starting dose can be estimated based on the in vitro EC50 and standard allometric scaling principles.
-
The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.)) should be chosen based on the compound's solubility and the intended therapeutic application.
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.
-
Record body weight daily.
-
At the end of the observation period, perform a gross necropsy and consider histopathological analysis of major organs.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% loss in body weight.
III. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate drug exposure with its biological effect.
-
Animal Model: Use the same strain of mice as in the MTD study.
-
Pharmacokinetic Study:
-
Administer a single dose of this compound at a dose below the MTD.
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters as shown in Table 1 .
-
-
Pharmacodynamic Study:
-
Administer a range of doses of this compound.
-
At a time point corresponding to the predicted peak plasma concentration (Tmax), collect tissues of interest (e.g., tumor, spleen).
-
Measure a biomarker of ACKR3 engagement, such as the level of phosphorylated ACKR3 or a downstream signaling molecule.
-
Table 1: Key Pharmacokinetic Parameters for this compound Characterization
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
IV. Efficacy Study in a Disease Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model (e.g., a tumor xenograft model).
-
Animal Model: Use an appropriate disease model (e.g., immunodeficient mice bearing human tumor xenografts expressing ACKR3).
-
Dosing Regimen:
-
Based on the MTD and PK/PD data, select at least two to three dose levels for the efficacy study.
-
The dosing frequency should be determined by the half-life of the compound.
-
Include a vehicle control group.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice a week).
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Survival, analysis of biomarkers in tumor tissue.
-
Data Presentation
Upon completion of the dose-finding studies, the quantitative data should be summarized in tables for clear comparison.
Table 2: Example Summary of a Hypothetical MTD Study
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle | 5 | +2.5 | None observed |
| 10 | 5 | +1.8 | None observed |
| 30 | 5 | -3.2 | Mild lethargy |
| 100 | 5 | -18.7 | Significant lethargy, ruffled fur |
Table 3: Example Summary of a Hypothetical Efficacy Study
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily, p.o. | 1500 ± 250 | 0 |
| This compound | 10 | Daily, p.o. | 950 ± 180 | 36.7 |
| This compound | 30 | Daily, p.o. | 450 ± 120 | 70.0 |
Conclusion
The provided information outlines the known signaling pathway of this compound and a standard methodology for determining its appropriate dosage in in vivo animal models. Researchers should perform these or similar studies to establish a safe and efficacious dosing regimen for this compound in their specific preclinical models of interest. Due to the current lack of public data, careful dose-escalation and toxicity studies are paramount to ensure animal welfare and the generation of robust, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of ligand interaction with atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Performing a β-Arrestin Recruitment Assay with CCX-777
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets. Upon activation by a ligand, GPCRs typically signal through G proteins. However, they can also initiate signaling cascades through an alternative pathway involving β-arrestins.[1][2][3] The recruitment of β-arrestin to an activated GPCR not only desensitizes the G protein signal but also triggers a distinct set of signaling events and promotes receptor internalization.[1][2][3] The study of β-arrestin recruitment is therefore critical for understanding the full spectrum of GPCR signaling and for the development of biased ligands that preferentially activate one pathway over the other.[4]
CCX-777 is a small molecule that has been identified as a partial agonist of β-arrestin-2 recruitment to the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[5][6][7][8][9] ACKR3 is an intrinsically β-arrestin-biased GPCR that does not activate G protein signaling, making it an excellent model for studying β-arrestin-mediated pathways.[8]
This document provides a detailed protocol for performing a β-arrestin recruitment assay using this compound with a commercially available assay system, such as the DiscoverX PathHunter® β-Arrestin platform. This technology is based on enzyme fragment complementation (EFC).[10][11] In this system, the GPCR (ACKR3) is tagged with a small enzyme fragment (ProLink™ or PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor or EA). Upon agonist-induced recruitment of β-arrestin to the GPCR, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that can be quantified.[10][11]
Signaling Pathway
The binding of this compound to ACKR3 induces a conformational change in the receptor, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin, which is then recruited to the receptor.
Caption: this compound binding to ACKR3 induces phosphorylation and subsequent β-arrestin recruitment.
Experimental Protocol
This protocol is adapted for the PathHunter® β-Arrestin Assay but can be generalized to other similar β-arrestin recruitment assay platforms.
Materials and Reagents
-
PathHunter® ACKR3 β-Arrestin CHO-K1 cells (e.g., from DiscoverX)
-
Cell culture medium: F-12K Medium with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., G418).
-
This compound (powder)
-
DMSO (cell culture grade)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Positive control agonist for ACKR3 (e.g., CXCL12)
-
PathHunter® Detection Reagents
-
White, solid-bottom 96-well or 384-well microplates
-
Luminometer
Cell Culture
-
Culture the PathHunter® ACKR3 β-Arrestin cells according to the manufacturer's instructions.
-
Maintain the cells in a 37°C incubator with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth. Do not allow the cells to become over-confluent.
Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For the dose-response experiment, perform serial dilutions of the this compound stock solution in assay buffer. A typical 10-point dose-response curve might start from 10 µM and be serially diluted 1:3.
-
Prepare a stock solution of the positive control agonist (e.g., CXCL12) in an appropriate solvent and serially dilute it in assay buffer.
Assay Procedure
-
Cell Seeding:
-
Harvest the PathHunter® ACKR3 β-Arrestin cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in cell culture medium and perform a cell count.
-
Seed the cells into a white, solid-bottom microplate at a density of 5,000-10,000 cells per well in a volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Carefully remove the cell culture medium from the wells.
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of the serially diluted this compound or control agonist to the appropriate wells. For negative control wells, add 50 µL of assay buffer containing the same final concentration of DMSO as the compound wells.
-
Incubate the plate for 90 minutes at 37°C or room temperature. The optimal incubation time may need to be determined empirically.[10]
-
-
Detection:
-
Prepare the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the chemiluminescent signal using a luminometer.
-
Experimental Workflow
The following diagram outlines the key steps in the β-arrestin recruitment assay.
Caption: Workflow for the β-arrestin recruitment assay with this compound.
Data Presentation and Analysis
The raw data from the luminometer (Relative Light Units, RLU) should be normalized to the positive and negative controls. The results can then be plotted as a dose-response curve with the logarithm of the compound concentration on the x-axis and the percentage of maximal response on the y-axis. A sigmoidal dose-response curve can then be fitted to the data to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
Example Data Table
| This compound Conc. (M) | Log [this compound] | Raw RLU (Well 1) | Raw RLU (Well 2) | Average RLU | % Max Response |
| 1.00E-05 | -5.00 | 1,850,000 | 1,900,000 | 1,875,000 | 100.0 |
| 3.33E-06 | -5.48 | 1,800,000 | 1,850,000 | 1,825,000 | 97.1 |
| 1.11E-06 | -5.95 | 1,650,000 | 1,700,000 | 1,675,000 | 88.6 |
| 3.70E-07 | -6.43 | 1,400,000 | 1,450,000 | 1,425,000 | 74.3 |
| 1.23E-07 | -6.91 | 1,100,000 | 1,150,000 | 1,125,000 | 55.7 |
| 4.12E-08 | -7.39 | 800,000 | 850,000 | 825,000 | 35.7 |
| 1.37E-08 | -7.86 | 550,000 | 600,000 | 575,000 | 18.6 |
| 4.57E-09 | -8.34 | 350,000 | 400,000 | 375,000 | 7.1 |
| 1.52E-09 | -8.82 | 250,000 | 300,000 | 275,000 | 1.4 |
| 0 (Vehicle) | - | 250,000 | 250,000 | 250,000 | 0.0 |
Calculated EC50: Approximately 1.0 x 10-7 M
Conclusion
The β-arrestin recruitment assay is a powerful tool for characterizing the pharmacological properties of compounds targeting GPCRs. This protocol provides a detailed framework for assessing the activity of this compound at the ACKR3 receptor. By following these guidelines, researchers can obtain robust and reproducible data on the potency and efficacy of this compound in inducing β-arrestin recruitment, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-arrestins and G Protein-Coupled Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. CCX777 | Arrestin | TargetMol [targetmol.com]
- 8. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCX777 - Immunomart [immunomart.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for the Use of CCX-777 in a Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCX-777 is a potent and selective modulator of the atypical chemokine receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7).[1] The CXCL12/CXCR4/CXCR7 signaling axis plays a crucial role in tumor progression, including cell proliferation, survival, angiogenesis, and metastasis.[2][3] this compound, by modulating CXCR7 activity, presents a promising therapeutic strategy for various cancers, including glioblastoma, breast cancer, and colon cancer.[4][5][6][7] These application notes provide detailed protocols for the use of this compound in a cancer xenograft model, along with data presentation and visualization of key signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a partial agonist of β-arrestin-2 recruitment to CXCR7. Upon binding to CXCR7, the ligand CXCL12 can trigger signaling cascades that are dependent on G-proteins or β-arrestins.[8] The recruitment of β-arrestin to CXCR7 can lead to the activation of downstream pathways such as the MAPK/ERK pathway, promoting cell proliferation and survival.[9][10][11] this compound's modulation of this interaction can inhibit tumor growth and metastasis.[4][5][12]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of CXCR7 inhibitors, including this compound, in various cancer xenograft models.
Table 1: Efficacy of CCX-771 (a closely related CXCR7 inhibitor) in a Glioblastoma Xenograft Model
| Cancer Type | Cell Line | Animal Model | Treatment | Dosage | Key Findings | Reference |
| Glioblastoma | U251 | Nude Mice | CCX-771 + Irradiation (IR) | 30 mg/kg, daily for 3 weeks | Significant tumor growth inhibition and regression compared to vehicle + IR.[4][13] | [4] |
Table 2: Efficacy of CCX-771 in a Breast Cancer Xenograft Model
| Cancer Type | Cell Line | Animal Model | Treatment | Dosage | Key Findings | Reference |
| Breast Cancer | 4T1.2 | BALB/c Mice | CCX-771 | 5 mg/kg, 3 times a week for 21 days | Significant decrease in tumor volume and weight. | [12] |
Table 3: Efficacy of CCX-771 in a Colon Cancer Xenograft Model
| Cancer Type | Cell Line | Animal Model | Treatment | Dosage | Key Findings | Reference |
| Colon Cancer | HT-29 | SCID Mice | CCX-771 | Not specified | Reduced tumor expansion in the lungs. | [6] |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Maintenance: Culture human cancer cell lines (e.g., U251 for glioblastoma, MDA-MB-231 for breast cancer, HT-29 for colon cancer) in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA.
-
Cell Viability and Counting: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a serum-free medium or PBS. Determine cell viability and count using a hemocytometer or an automated cell counter.
-
Preparation for Injection: Adjust the cell concentration to the desired density for injection (e.g., 1 x 10^6 to 5 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice until injection.
Animal Handling and Tumor Implantation (Subcutaneous Xenograft Model)
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Injection Site Preparation: Shave and disinfect the injection site on the flank of the mouse.
-
Cell Injection: Subcutaneously inject the prepared cell suspension into the flank of the mouse using a 27- or 30-gauge needle.
-
Post-injection Monitoring: Monitor the animals regularly for tumor formation and overall health.
Tumor Monitoring and Measurement
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement to monitor for any treatment-related toxicity.
This compound Administration
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Preparation: Prepare this compound in a suitable vehicle (e.g., DMSO, saline). The final concentration should be based on the desired dosage and administration volume.
-
Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) according to the planned schedule (e.g., daily, 3 times a week). Administer the vehicle alone to the control group.
Endpoint and Tissue Collection
-
Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, after a predetermined treatment duration, or if signs of excessive toxicity are observed.
-
Euthanasia: Euthanize the mice using an approved method.
-
Tissue Collection: Excise the tumors and weigh them. Collect other organs of interest for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathways
Caption: CXCL12 binding to CXCR7 recruits β-arrestin, activating the MAPK/ERK pathway.
Experimental Workflow
Caption: Workflow for a preclinical cancer xenograft study with this compound.
Logical Relationship
Caption: Rationale for targeting the CXCL12/CXCR7 axis with this compound to inhibit cancer.
References
- 1. CXCL12-CXCR4/CXCR7 Axis in Colorectal Cancer: Therapeutic Target in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 3. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CXCR7 extends survival following irradiation of brain tumours in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and regulation effects of chemokine receptor 7 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR7 receptors facilitate the progression of colon carcinoma within lung not within liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemokine Receptor Antagonists in Cardiovascular Disease Research
A Note on the Target Molecule: Initial searches for "CCX-777" have identified it as a partial agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7[1][2][3]. While chemokine receptors are a valid area of cardiovascular research, the bulk of recent and clinically relevant research in this class, particularly concerning atherosclerosis and monocyte migration, has focused on the CCL2-CCR2 axis. Given the context of the user's request for cardiovascular disease applications, these notes will focus on the well-documented role of CCR2 antagonists, including compounds developed by ChemoCentryx (the makers of other "CCX" compounds), in this field. The principles and protocols outlined here are broadly applicable to the study of chemokine receptor antagonists in cardiovascular models.
Introduction to the CCL2-CCR2 Axis in Cardiovascular Disease
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor 2 (CCR2), play a pivotal role in the inflammatory processes underlying various cardiovascular diseases, most notably atherosclerosis.[4][5][6] The CCL2-CCR2 signaling axis is a key regulator of monocyte and macrophage recruitment to sites of inflammation within the vasculature.[4][5] In the context of atherosclerosis, this recruitment contributes to the formation and progression of atherosclerotic plaques.[4] Consequently, inhibition of the CCL2-CCR2 axis has emerged as a promising therapeutic strategy for the treatment of cardiovascular diseases.[4][5][7]
Mechanism of Action
CCR2 is a G protein-coupled receptor (GPCR) expressed on the surface of monocytes, macrophages, and other immune cells.[5] Binding of CCL2 to CCR2 initiates a signaling cascade that leads to chemotaxis, the directed migration of these cells towards the source of the chemokine. In atherosclerosis, endothelial cells and smooth muscle cells within the arterial wall produce CCL2, attracting circulating monocytes. These monocytes then transmigrate into the subendothelial space, differentiate into macrophages, and engulf lipids, transforming into foam cells—a hallmark of atherosclerotic lesions. By blocking the interaction between CCL2 and CCR2, CCR2 antagonists can inhibit this crucial step in plaque formation and potentially reduce vascular inflammation.[4]
Signaling Pathway of CCL2-CCR2 Axis in Atherosclerosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC chemokine receptor 2 promotes recruitment of myeloid cells associated with insulin resistance in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cell Migration and Invasion with CCX-777
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental cellular processes crucial in physiological events such as development and immune responses, and pathological conditions, notably cancer metastasis. The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a key regulator of these processes. Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to initiate classical signaling cascades. Instead, it primarily functions as a scavenger receptor for the chemokine CXCL12, thereby modulating its local concentration and influencing the migration of cells expressing the canonical CXCL12 receptor, CXCR4.[1][2][3] Additionally, ACKR3 can signal through a G-protein-independent pathway by recruiting β-arrestin-2.[4][5][6]
CCX-777 is a small molecule that has been identified as a partial agonist of β-arrestin-2 recruitment to ACKR3.[4][6] This property makes this compound a valuable tool for dissecting the specific roles of ACKR3 and β-arrestin-dependent signaling in cell migration and invasion, independent of G-protein activation. These application notes provide detailed protocols for utilizing this compound to study its effects on cell migration and invasion in various in vitro models.
Data Presentation: Quantitative Effects of ACKR3 Modulators
The following table summarizes the quantitative data for this compound and other relevant ACKR3 modulators. This data is essential for designing experiments and interpreting results related to ACKR3-mediated cell migration and invasion.
| Compound | Target | Action | Assay | Cell Line/System | Quantitative Value | Reference |
| This compound | ACKR3 | Partial Agonist | β-arrestin-2 Recruitment (BRET) | HEK293 | EC50: 33 ± 6 nM | [6] |
| This compound | ACKR3 | Partial Agonist | β-arrestin-2 Recruitment (BRET) | HEK293 | Efficacy: 52 ± 7% (relative to CXCL12) | [6] |
| CXCL12 | ACKR3 / CXCR4 | Agonist | β-arrestin-2 Recruitment (BRET) | HEK293 | EC50: 8.5 ± 1.3 nM | [6] |
| VUF11207 | ACKR3 | Agonist | Cell Migration (Wound Healing) | CHO-CXCR4-ACKR3 | Increased cell front velocity | [7] |
| CXCR7-siRNA | ACKR3 | Knockdown | Cell Migration (Wound Healing) | Bladder Cancer BIU-87 | Significant reduction in migration distance | [8] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedures to study its effects, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Multisystem multitasking by CXCL12 and its receptors CXCR4 and ACKR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACKR3 promotes CXCL12/CXCR4-mediated cell-to-cell-induced lymphoma migration through LTB4 production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of ligand interaction with atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
Application Notes and Protocols for Evaluating CCX-777 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCX-777 is a small molecule partial agonist of β-arrestin-2 recruitment to the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3] ACKR3 is a G protein-coupled receptor (GPCR) that is considered "atypical" because it does not couple to G proteins to initiate downstream signaling cascades.[4][5] Instead, upon ligand binding, ACKR3 preferentially engages β-arrestins, leading to receptor internalization and modulation of cellular processes, including cell survival and migration, through G protein-independent signaling pathways such as the MAPK/ERK pathway.[5][6] ACKR3 is a scavenger receptor for chemokines like CXCL12 and CXCL11, playing a crucial role in regulating their local concentrations and thereby influencing the signaling of other chemokine receptors like CXCR4.[4][7]
These application notes provide detailed protocols for in vitro functional assays to characterize the activity of this compound, focusing on its ability to induce β-arrestin recruitment, stimulate the ERK signaling pathway, and modulate cell migration.
Data Presentation
The following table summarizes the quantitative data for this compound in a key in vitro functional assay.
| Assay | Cell Line | Parameter | Value | Reference |
| β-Arrestin-2 Recruitment | HEK293 | EC50 | 0.95 nM | [1] |
| β-Arrestin-2 Recruitment | HEK293 | Emax (% of CXCL12) | 75 ± 2% | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway of ACKR3 upon stimulation, highlighting the central role of β-arrestin recruitment.
Experimental Protocols
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to ACKR3 upon stimulation with this compound. Commercially available assays, such as the PathHunter® (DiscoverX) or NanoBiT® (Promega) systems, are commonly used.[8][9][10] The following protocol is a generalized representation based on the enzyme fragment complementation principle.
Experimental Workflow:
Materials:
-
HEK293 cells stably co-expressing ACKR3 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Reference agonist (e.g., CXCL12).
-
Chemiluminescent substrate.
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Culture the engineered HEK293 cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in an appropriate assay medium.
-
Seed the cells into the wells of a white, opaque microplate at a predetermined optimal density.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare serial dilutions of the reference agonist (CXCL12).
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions) and a no-compound control.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted this compound, reference agonist, and controls to the respective wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values for this compound.
-
Normalize the Emax of this compound to the maximal response induced by the reference agonist CXCL12 to determine its partial agonist activity.
-
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2 (p44/42 MAPK) in response to this compound treatment, indicating the activation of the MAPK signaling pathway downstream of ACKR3 and β-arrestin.
Experimental Workflow:
Materials:
-
Cells endogenously or recombinantly expressing ACKR3 (e.g., HEK293-ACKR3).
-
Cell culture medium and serum-free medium.
-
This compound stock solution.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Alternatively, a plate-based ELISA or HTRF® kit for phospho-ERK detection can be used for higher throughput.[11][12]
Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours prior to the experiment.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 5, 15, 30 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each condition.
-
Plot the fold change in this ratio relative to the untreated control.
-
Chemotaxis Assay
This assay evaluates the effect of this compound on the migration of cells in response to a chemokine gradient, which can be influenced by ACKR3's scavenging function. A common method is the Boyden chamber or Transwell® assay.[13][14][15]
Experimental Workflow:
Materials:
-
Cells expressing ACKR3 and a corresponding chemoattractant receptor (e.g., CXCR4).
-
Transwell® inserts with appropriate pore size (e.g., 5 or 8 µm).
-
24-well plates.
-
Chemoattractant (e.g., CXCL12).
-
This compound stock solution.
-
Assay buffer (e.g., serum-free medium with 0.1% BSA).
-
Cell stain (e.g., Crystal Violet or Calcein AM).
-
Microscope.
Protocol:
-
Preparation:
-
Culture cells to sub-confluency. Harvest and resuspend them in assay buffer at a specific concentration (e.g., 1 x 10^6 cells/mL).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant (CXCL12) to the lower chambers of the 24-well plate. Add assay buffer alone to control wells (for measuring random migration).
-
-
Assay Setup:
-
Place the Transwell® inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours). The optimal time should be determined empirically.
-
-
Cell Staining and Counting:
-
After incubation, carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane (e.g., with methanol).
-
Stain the cells with Crystal Violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of migrated cells in several representative fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the number of migrated cells against the concentration of this compound to determine its effect on chemotaxis.
-
Compare the migration in the presence of this compound to the vehicle control to assess inhibition or potentiation of the chemotactic response.
-
References
- 1. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCX777 | Arrestin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ACKR3 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. timothyspringer.org [timothyspringer.org]
- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Chemokine Receptor Modulators in Preclinical Models of Inflammation
Disclaimer: As of late 2025, publicly available data on the administration of CCX-777 in preclinical models of inflammation is not available. Furthermore, reports on its mechanism of action are conflicting, with some sources identifying it as a partial agonist of the atypical chemokine receptor 3 (ACKR3) and others suggesting a potential role as a C-C chemokine receptor 2 (CCR2) inhibitor, in line with other compounds developed by ChemoCentryx. Given the critical role of the CCL2/CCR2 signaling axis in inflammation, these notes and protocols will focus on the evaluation of CCR2 inhibitors in relevant preclinical models. The methodologies described are standard in the field and can be adapted for the study of novel anti-inflammatory compounds targeting this pathway.
Application Note 1: The Role of the CCL2/CCR2 Signaling Axis in Inflammation
The C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, are key mediators in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis.[1][2] The CCL2/CCR2 axis governs the migration and infiltration of monocytes and macrophages into inflamed tissues.[1] In the context of rheumatoid arthritis, elevated levels of CCL2 in the synovial fluid contribute to the recruitment of these immune cells, which in turn promote synovitis, cartilage degradation, and bone erosion.[1][2] Therefore, the inhibition of the CCL2/CCR2 pathway represents a promising therapeutic strategy for the treatment of inflammatory disorders.[1]
Below is a diagram illustrating the CCL2/CCR2 signaling pathway.
Application Note 2: Preclinical Models for Evaluating CCR2 Inhibitors
Two widely used preclinical models for assessing the efficacy of anti-inflammatory agents are the Collagen-Induced Arthritis (CIA) model in mice and the Thioglycollate-Induced Peritonitis model. The CIA model recapitulates many of the pathological features of human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion, making it highly relevant for studying novel therapeutics for this disease.[3][4] The Thioglycollate-Induced Peritonitis model is an acute model of inflammation that allows for the quantification of leukocyte migration to a specific site, providing a direct measure of a compound's ability to inhibit this process.[5]
The following diagram outlines a general experimental workflow for testing a CCR2 inhibitor in a preclinical setting.
References
- 1. Role of CCL2/CCR2 axis in the immunopathogenesis of rheumatoid arthritis: Latest evidence and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 4. chondrex.com [chondrex.com]
- 5. Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility and stability of CCX-777 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and stability of CCX-777 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations up to 50 mg/mL (84.21 mM).[1] For optimal storage and to avoid repeated freeze-thaw cycles, it is advisable to aliquot the DMSO stock solution into single-use vials and store them at -80°C for long-term stability (up to one year).[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue known as "crashing out" and occurs because this compound, like many quinoline derivatives, has low aqueous solubility.[2][3] Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤ 0.5%) to minimize solvent effects on your experiment, but high enough to maintain this compound in solution. You may need to empirically determine the optimal balance for your specific assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can help prevent precipitation.
-
Vortexing/Sonication: Ensure thorough mixing by vortexing or brief sonication after dilution. Sonication is recommended when preparing solutions.[1]
-
pH Adjustment: this compound is a weak base due to its quinoline moiety. Its aqueous solubility is expected to increase in acidic conditions (lower pH) due to the protonation of the basic nitrogen atom.[2][4] Consider using a buffer with a slightly acidic pH if your experimental system allows.
-
Use of Co-solvents or Excipients: For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 2 mg/mL.[1] For in vitro assays, excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to enhance solubility.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Compound: Store the solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[1]
-
Stock Solutions (in DMSO): Store aliquoted stock solutions at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions (in aqueous buffer): It is recommended to prepare working solutions fresh for each experiment and use them immediately.[1] The stability of this compound in aqueous solutions over time has not been extensively reported and should be determined empirically if long-term storage of aqueous solutions is necessary.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in the intended solvent. | Incorrect solvent choice. | This compound is highly soluble in DMSO. For aqueous solutions, direct dissolution is not recommended. Prepare a high-concentration stock in DMSO first. |
| Insufficient mixing. | Vortex the solution vigorously. Brief sonication (5-10 minutes in a water bath sonicator) can also aid dissolution.[1] | |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | Exceeding the aqueous solubility limit. | Decrease the final concentration of this compound in the aqueous solution. |
| Rapid change in solvent polarity. | Perform serial dilutions instead of a single large dilution. Add the DMSO stock to the aqueous buffer dropwise while vortexing. | |
| pH of the aqueous buffer. | If your experiment allows, try using a buffer with a slightly lower pH to increase the solubility of the basic quinoline structure.[2][4] | |
| Precipitation is observed over time in the final aqueous solution. | Compound is not stable in the aqueous solution at that concentration and temperature. | Prepare the final working solution immediately before use.[1] |
| Temperature fluctuations affecting solubility. | Maintain a constant temperature for your experimental setup. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity in experiments. | Degradation of this compound in stock solution. | Ensure proper storage of DMSO stock solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles.[1] |
| Instability in aqueous experimental solution. | Prepare working solutions fresh for each experiment. Avoid prolonged exposure to light and elevated temperatures. | |
| Incompatibility with other components in the assay medium. | If possible, perform a preliminary stability test of this compound in your complete assay medium by incubating it for the duration of your experiment and then analyzing for degradation via HPLC. | |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | Standardize the preparation and handling of this compound solutions. Always prepare fresh working solutions from a properly stored stock. |
| Photodegradation. | Protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
Protocol for Determining the Kinetic Aqueous Solubility of this compound
This protocol provides a general method for assessing the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for spectrophotometric method)
-
Multichannel pipette
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of the this compound DMSO stock solution with the aqueous buffer to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells (e.g., 1% or 2%).
-
Incubation: Seal the plate and incubate at room temperature (or your experimental temperature) on a plate shaker for 1-2 hours to allow for equilibration.
-
Detection of Precipitation:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering compared to the buffer-only control indicates precipitation.
-
UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. The concentration of the soluble compound can be determined by comparing the absorbance to a standard curve prepared in a solvent where this compound is fully soluble (e.g., DMSO/buffer mixture with a high percentage of DMSO).
-
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a forced degradation study to identify conditions that may affect the stability of this compound.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS at pH 3, 7, and 9)
-
3% Hydrogen peroxide solution (for oxidative stress)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Temperature-controlled incubator
-
Photostability chamber
Procedure:
-
Prepare Test Solutions: Dilute the this compound DMSO stock to a final concentration of 100 µM in the following solutions:
-
Acidic buffer (e.g., PBS pH 3)
-
Neutral buffer (e.g., PBS pH 7)
-
Basic buffer (e.g., PBS pH 9)
-
Neutral buffer with 3% H₂O₂
-
-
Incubation Conditions:
-
Hydrolytic Stability: Incubate the solutions at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Oxidative Stability: Incubate the H₂O₂ solution at room temperature.
-
Thermal Stability: Store a solution in a neutral buffer at elevated temperatures in the dark.
-
Photostability: Expose a solution in a neutral buffer to a light source in a photostability chamber. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis: At each time point, take an aliquot of each solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent this compound peak in the stressed samples to that of a control sample stored at -20°C. A decrease in the peak area and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ACKR3 signaling pathway activated by this compound.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Troubleshooting Unexpected Results in CCX-777 Experiments
Welcome to the technical support center for CCX-777 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on obtaining reliable and reproducible results. This compound is a partial agonist of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, which mediates its effects primarily through the recruitment of β-arrestin-2.[1][2] This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Agonist Activity Observed
Q: We are not observing the expected agonist activity of this compound in our β-arrestin recruitment assay, or the results are highly variable between experiments. What are the potential causes?
A: This is a common issue that can arise from several factors related to compound handling, assay conditions, and cell health.
-
Compound Integrity and Solubility:
-
Improper Storage: this compound, like many small molecules, can be sensitive to degradation if not stored correctly. It should be stored at -20°C for long-term use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Solubility Issues: this compound is typically dissolved in DMSO for stock solutions. Ensure the final concentration of DMSO in your assay is low (generally ≤ 0.5%) to prevent solvent-induced artifacts and cytotoxicity. If you observe precipitation when diluting the compound in aqueous buffers, sonication may help to dissolve it.
-
-
Assay and Cell Culture Conditions:
-
Cell Health: The health and confluency of your cells are critical. Use cells that are in the logarithmic growth phase and ensure they are not over-confluent. Stressed or unhealthy cells can lead to a diminished or inconsistent response.
-
Cell Line and Receptor Expression: The level of ACKR3 expression in your chosen cell line will significantly impact the assay window. If you are using a cell line with low endogenous expression, consider using a cell line engineered to overexpress ACKR3.
-
Reagent Quality: Ensure all assay reagents, including buffers and substrates, are within their expiration dates and have been stored correctly.
-
-
Experimental Execution:
-
Pipetting Errors: Inaccurate pipetting, especially at low concentrations, can lead to significant variability. Use calibrated pipettes and prepare serial dilutions carefully.
-
Incubation Times: Ensure that the incubation times for compound treatment and substrate development are consistent and optimized for your specific assay system.
-
Issue 2: High Background Signal in the Assay
Q: Our β-arrestin recruitment assay is showing a high background signal, making it difficult to detect a clear signal window for this compound activity. What could be causing this?
A: High background can mask the specific signal from your compound. Here are some potential causes and solutions:
-
Cellular Factors:
-
Constitutive Activity: ACKR3 is known to have some level of constitutive (ligand-independent) activity, which can contribute to background β-arrestin recruitment.
-
Cell Density: Plating too many cells per well can lead to an elevated background signal. Optimize the cell seeding density for your specific assay plate format.
-
-
Reagent and Assay Conditions:
-
Substrate Issues: The chemiluminescent or fluorescent substrate used in your assay may have a high intrinsic background. Ensure it is prepared fresh and according to the manufacturer's instructions.
-
Incomplete Washing Steps: If your assay protocol includes wash steps, ensure they are performed thoroughly to remove any unbound reagents that could contribute to the background.
-
-
Instrument Settings:
-
Incorrect Reader Settings: Ensure that the settings on your plate reader (e.g., gain, integration time) are optimized for your assay to maximize the signal-to-background ratio.
-
Issue 3: Unexpected Cytotoxicity
Q: We are observing significant cell death in our experiments with this compound, even at concentrations where we expect to see agonist activity. Why might this be happening?
A: While this compound is generally used for its specific agonist activity, cytotoxicity can occur under certain conditions.
-
High Compound Concentration: At very high concentrations, small molecules can exhibit off-target effects that may lead to cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration range for your experiments.
-
Solvent Toxicity: As mentioned previously, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest compound concentration) to assess solvent toxicity.
-
Contamination: Contamination of your cell culture with bacteria, yeast, or mycoplasma can cause cell stress and death, which may be exacerbated by the addition of a test compound.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in β-arrestin recruitment assays from the literature. Note that EC50 values can vary depending on the specific assay technology, cell line, and experimental conditions.
| Assay Type | Cell Line | Reported EC50 (nM) | Efficacy (% of CXCL12) | Reference |
| BRET-based β-arrestin-2 recruitment | HEK293 | 33 ± 6 | 52 ± 7 | [2] |
| Nano-BiT β-arrestin recruitment | - | 0.95 | 75 ± 2 | [3] |
Key Experimental Protocols
Below are detailed methodologies for common assays used to characterize the activity of this compound.
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is a general guideline for using a chemiluminescent enzyme fragment complementation (EFC) assay, such as the DiscoverX PathHunter® assay, to measure this compound-induced β-arrestin recruitment to ACKR3.
Materials:
-
PathHunter® cell line expressing ACKR3-ProLink™ and β-arrestin-Enzyme Acceptor
-
Cell plating reagent
-
This compound stock solution (in DMSO)
-
Positive control agonist (e.g., CXCL12)
-
PathHunter® Detection Reagents
-
White, solid-bottom 96-well or 384-well assay plates
Procedure:
-
Cell Plating:
-
Harvest and resuspend the PathHunter® cells in the appropriate cell plating reagent at the recommended density.
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the positive control agonist in the appropriate assay buffer. Remember to include a vehicle control (DMSO).
-
Add the diluted compounds to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.[4]
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: Cell Viability Assay (Resazurin-Based)
This protocol can be used to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.2 mg/ml in sterile PBS)
-
Clear, flat-bottom 96-well plates
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control and an untreated control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.[5]
-
-
Resazurin Addition:
-
Add resazurin solution to each well to a final concentration of 10%.
-
Incubate for 2-4 hours at 37°C, or until a color change is observed.
-
-
Data Acquisition:
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value, if applicable.
-
Visualizing Key Pathways and Workflows
ACKR3 Signaling Pathway
The following diagram illustrates the primary signaling pathway initiated by the binding of an agonist, such as this compound, to the ACKR3 receptor. This pathway is G-protein independent and relies on the recruitment of β-arrestin.
Troubleshooting Workflow for Unexpected Agonist Activity
This diagram provides a logical workflow to follow when troubleshooting a lack of expected agonist activity in your this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of ligand interaction with atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCX-777 Concentration for Maximal Biological Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with CCX-777.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known to be a partial agonist for the recruitment of β-arrestin-2 to the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3][4] It is involved in G protein signaling pathways.[5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3][6] For cell-based assays, it is crucial to keep the final DMSO concentration low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[6][7]
Q3: How should I store this compound stock solutions?
A3: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3][6] Before use, it is recommended to warm the aliquot to room temperature and vortex it to ensure the compound is fully dissolved.[6]
Q4: I am not observing the expected biological response. What are the potential causes?
A4: Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond appropriately.[7]
-
Compound Instability: Ensure that the compound has been stored correctly and that fresh dilutions are prepared for each experiment.[7]
-
Low Receptor Expression: The cells being used may not express ACKR3 at a high enough level. It is advisable to confirm receptor expression using techniques like qPCR or flow cytometry.
Q5: How can I determine if the observed effects are specific to this compound's action on ACKR3?
A5: To confirm on-target effects, consider the following experiments:[8]
-
Use of a Structurally Different Modulator: Employ another known ACKR3 modulator with a different chemical structure to see if it produces a similar biological effect.[7]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate ACKR3 expression. The biological response to this compound should be diminished or absent in these cells.[8]
-
Rescue Experiments: In ACKR3 knockout/knockdown cells, reintroducing the receptor should restore the responsiveness to this compound.[7]
Troubleshooting Guides
Problem 1: High Background Signal in Assays
High background can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Cell Health Issues | Ensure cells are healthy and at an optimal density. Stressed cells can lead to increased background signals.[7] |
| Reagent Contamination | Use fresh, high-quality reagents and maintain sterile techniques to prevent contamination.[7] |
| Autofluorescence of this compound | If using a fluorescence-based assay, test the fluorescence of this compound alone at various concentrations in the assay buffer.[9] |
Problem 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[7] |
| Variable Cell Culture Conditions | Standardize cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.[7][10] |
| Pipetting Inaccuracies | Calibrate pipettes regularly and use consistent pipetting techniques, especially for serial dilutions. |
Problem 3: Poor Solubility in Aqueous Media
Precipitation of the compound can lead to inaccurate concentrations.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in the cell culture medium. Ensure thorough mixing after each dilution.[6] |
| High Final DMSO Concentration | Keep the final DMSO concentration in the assay below 0.5% to prevent both precipitation and solvent-induced cell stress.[6] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
Objective: To determine the optimal concentration of this compound for inducing a maximal biological response.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution (e.g., 10-point, 3-fold dilutions) in cell culture medium to create a range of concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the cells for a predetermined duration based on the expected kinetics of the biological response.
-
Assay: Perform the relevant biological assay (e.g., β-arrestin recruitment assay, downstream signaling pathway analysis).
-
Data Analysis: Plot the biological response against the logarithm of the this compound concentration to determine the EC50 (half-maximal effective concentration).
| Parameter | Example Value |
| Cell Line | HEK293 cells stably expressing ACKR3 |
| Seeding Density | 10,000 cells/well |
| This compound Concentration Range | 0.1 nM to 10 µM |
| Incubation Time | 24 hours |
| Readout | Luminescence-based β-arrestin recruitment assay |
Visualizations
Caption: A generalized workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. CCX777 | Arrestin | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Technical Support Center: Minimizing Off-Target Effects of CCX-771 in Research
A Note on Nomenclature: Initial searches for the compound "CCX-777" have yielded limited specific information. It is highly probable that this is a typographical error for CCX-771 , a well-documented modulator of the chemokine receptor CXCR7 (also known as ACKR3). This guide will focus on CCX-771, providing comprehensive strategies to mitigate potential off-target effects in your research.
This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with CCX-771.
Frequently Asked Questions (FAQs)
Q1: What is CCX-771 and what is its primary mechanism of action?
A1: CCX-771 is a small molecule inhibitor that acts as a selective antagonist for the C-X-C chemokine receptor type 7 (CXCR7 or ACKR3).[1][2] CXCR7 is a receptor for the chemokines CXCL12/SDF-1 and CXCL11.[3] By binding to CXCR7, CCX-771 can modulate downstream signaling pathways. It's important to note that while often described as an antagonist, some studies have reported agonist-like activity, such as recruiting β-arrestin-2 to CXCR7.[3][4] This dual activity should be considered when interpreting experimental results.
Q2: What are off-target effects and why are they a concern when using small molecule inhibitors like CCX-771?
A2: Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended target.[5] These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Inhibition of other essential proteins can cause unexpected cell death or stress responses.[5]
-
Lack of reproducibility: Results may vary between different cell lines or experimental systems due to differences in the expression levels of off-target proteins.[5]
Q3: I'm observing a cellular phenotype that doesn't align with the known function of CXCR7. How can I determine if this is an off-target effect?
A3: This is a strong indicator of potential off-target activity. A key method to investigate this is to perform a rescue experiment.[6] If the observed effect is on-target, overexpressing a form of the target protein that is resistant to the inhibitor should reverse the phenotype.[6] If the phenotype persists, it is likely due to an off-target effect. Additionally, using a structurally unrelated inhibitor that targets the same pathway can help confirm if the observed effects are due to the inhibition of the intended target.[6]
Q4: What are the best practices for storing and handling CCX-771 to ensure its stability and minimize experimental variability?
A4: Proper storage and handling are crucial for maintaining the integrity of small molecule inhibitors.[7] General best practices include:
-
Storage Temperature: Store stock solutions at -20°C or for long-term storage, -80°C is recommended.[7]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize repeated freezing and thawing.[7][8]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping tubes in foil.[7]
-
Solvent Considerations: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of CCX-771 stock solutions.[6] 2. Inaccurate Concentration: Pipetting errors or incomplete dissolution of the compound.[8] 3. Variability in Cell Culture: Differences in cell passage number, density, or media conditions.[6] | 1. Prepare fresh aliquots of CCX-771 from a solid stock for each experiment. Verify compound integrity using HPLC or LC-MS if degradation is suspected.[7] 2. Calibrate pipettes regularly. Ensure complete dissolution of the compound when preparing stock solutions.[8] 3. Standardize cell culture protocols and use cells within a consistent passage number range. |
| High cellular toxicity observed at expected effective concentrations | 1. Off-Target Effects: The inhibitor may be affecting pathways essential for cell survival.[6] 2. Solvent Toxicity: High final concentration of the solvent (e.g., DMSO).[9] 3. Compound Instability: Degradation products of CCX-771 may be toxic.[6] | 1. Perform a dose-response experiment to determine the lowest effective concentration.[5] Consider using a structurally different CXCR7 inhibitor to see if the toxicity is recapitulated.[6] 2. Ensure the final solvent concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle-only control.[9] 3. Assess the stability of CCX-771 in your specific experimental media and conditions.[9] |
| Discrepancy between biochemical and cell-based assay results | 1. Cell Permeability: CCX-771 may have poor permeability into the cells.[10] 2. Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.[10] 3. High Intracellular ATP (for kinase inhibitors): While not a kinase inhibitor, similar principles of competition can apply.[10] | 1. Evaluate the physicochemical properties of CCX-771. 2. Co-incubate cells with a known efflux pump inhibitor to see if the cellular potency of CCX-771 increases.[10] 3. This is less likely for a GPCR antagonist but consider potential competition at the binding site. |
| Observed phenotype is not rescued by a resistant mutant of CXCR7 | 1. Off-Target Effect: The phenotype is likely caused by the inhibition of one or more other proteins. | 1. The primary target of the observed effect is not CXCR7. Consider performing a kinase selectivity profile or chemical proteomics to identify potential off-targets.[5][10] |
Quantitative Data Summary
The following table summarizes the concentrations and dosages of CCX-771 used in various published research studies. This information can serve as a starting point for designing your own experiments.
| Application | Model System | Concentration/Dosage | Reference |
| CXCR7 Antagonism (IC50) | Biochemical Assay | 4.1 nM | [2] |
| Inhibition of Cell Migration | NC-37 Cells | IC50 of 49 nM | [2] |
| Glioblastoma Multiforme (in vivo) | Mouse Model | 30 mg/kg daily | [11] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse Model | 10 and 30 mg/kg | [12] |
| Castration-Resistant Prostate Cancer Cell Proliferation | C4-2B, PC-3, DU145 cells | 5 µmol/L | [13] |
| Regulation of CXCL12 | Primary Astrocytes | 5 and 50 nM | [1] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
Objective: To identify the lowest effective concentration of CCX-771 that elicits the desired on-target effect while minimizing potential off-target effects and cytotoxicity.[5]
Methodology:
-
Cell Plating: Plate cells at a predetermined density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of CCX-771 in anhydrous DMSO.[7] Create a serial dilution series of CCX-771 in your cell culture medium to achieve a range of final concentrations (e.g., from 1 nM to 10 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CCX-771. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined duration based on your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired assay to measure the on-target effect (e.g., inhibition of cell migration, change in protein expression) and a parallel assay to assess cell viability (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the on-target effect and cell viability as a function of CCX-771 concentration to determine the optimal concentration range.
Protocol 2: Western Blotting to Confirm Target Pathway Modulation
Objective: To verify that CCX-771 is modulating the intended signaling pathway downstream of CXCR7.
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of CCX-771 (determined from Protocol 1) and a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a downstream marker of CXCR7 signaling (e.g., phospho-Akt, phospho-ERK). Also, probe for the total protein and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the change in protein phosphorylation or expression.
Visualizations
Caption: Simplified signaling pathway of the CXCL12/CXCR4/CXCR7 axis and the antagonistic action of CCX-771.
Caption: A stepwise workflow for systematically investigating potential off-target effects of CCX-771.
Caption: A decision tree to guide troubleshooting when encountering unexpected experimental outcomes with CCX-771.
References
- 1. Targeting CXCR7/ACKR3 as a therapeutic strategy to promote remyelination in the adult central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCX-771 |CAS:N/A Probechem Biochemicals [probechem.com]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
Addressing vehicle control issues in CCX-777 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCX-777 in in vivo experiments. The following information is designed to help you address common challenges, particularly those related to vehicle control, to ensure the generation of accurate and reproducible data.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected toxicity or adverse effects in the vehicle control group (e.g., weight loss, lethargy, localized irritation). | The vehicle itself may be causing toxicity.[1][2] | 1. Review the components of your vehicle. Common solvents like DMSO, PEG-400, and propylene glycol can cause adverse effects at high concentrations.[1][2]2. Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model.3. Consider alternative, less toxic vehicles such as aqueous solutions of sodium chloride (0.9%) or carboxymethylcellulose (0.5%) if the compound's solubility allows.[1][2]4. Reduce the concentration of potentially toxic excipients in the formulation. |
| High variability in readouts within the vehicle control group. | Inconsistent vehicle preparation or administration. | 1. Ensure the vehicle is prepared fresh before each use to maintain consistency.[3]2. If the formulation is a suspension, ensure it is homogenized thoroughly before each administration to deliver a consistent dose.3. Standardize the administration technique (e.g., injection speed, needle gauge) across all animals. |
| The vehicle control group shows an unexpected biological response relevant to the target pathway. | The vehicle may have off-target effects that influence the biological system being studied.[4] | 1. Thoroughly research the known biological effects of all vehicle components.2. If possible, switch to a more inert vehicle.3. If switching is not feasible, the vehicle's effect must be well-characterized and accounted for in the data analysis. A comparison to a "no treatment" group (if ethically and scientifically sound) could help dissect these effects. |
| This compound appears to have lower than expected efficacy in vivo. | Poor bioavailability due to suboptimal vehicle formulation.[5][6] | 1. Assess the physicochemical properties of this compound, such as its solubility and pKa, to inform vehicle selection.[3]2. Experiment with different formulation strategies to improve solubility and absorption, such as creating a solution, suspension, or emulsion.[5][6]3. Consider alternative routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) that may offer better systemic exposure.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a vehicle control group in an in vivo study?
A1: The vehicle control group is essential for differentiating the pharmacological effects of the test compound (this compound) from any effects caused by the delivery vehicle itself.[4] This group receives the same formulation as the treatment group but without the active pharmaceutical ingredient. This allows researchers to accurately attribute any observed biological changes to the compound of interest.
Q2: How do I select an appropriate vehicle for this compound?
A2: The selection of a vehicle depends on the physicochemical properties of this compound, the intended route of administration, and the animal model.[3] The ideal vehicle should be non-toxic, have no biological effect on its own, and effectively solubilize or suspend the compound to ensure consistent dosing.[3] A thorough understanding of the compound's solubility is the first critical step.
Q3: What are some common vehicles used for in vivo studies of small molecule inhibitors?
A3: Commonly used vehicles include:
-
Aqueous solutions: 0.9% Sodium Chloride (Saline), Phosphate-Buffered Saline (PBS).
-
Aqueous suspensions: Carboxymethylcellulose (CMC), Methylcellulose.
-
Solvents for poorly soluble compounds: Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG), Propylene glycol (PG). Often used in combination with aqueous solutions.[1][2]
It is crucial to note that organic solvents like DMSO and PEGs can have their own biological effects and may cause toxicity.[1][2]
Q4: Can I omit the vehicle control group to reduce the number of animals used?
A4: In most cases, omitting the concurrent vehicle control group is not recommended, especially in early-stage research.[4] The vehicle's potential to cause unexpected effects makes this group critical for accurate data interpretation.[4] In some specific, well-defined contexts, such as later-stage regulatory studies with a well-characterized vehicle, replacing concurrent controls with historical data may be considered, but this is not standard practice for discovery research.[4]
Experimental Protocols
Vehicle Formulation Protocol (Example for a Poorly Soluble Compound)
This protocol provides a general framework. The specific percentages of co-solvents should be optimized based on the solubility and tolerability of this compound.
-
Solubility Testing: Determine the solubility of this compound in various individual and mixed solvent systems (e.g., DMSO, PEG-400, saline, 0.5% CMC).
-
Vehicle Preparation:
-
For a co-solvent system (e.g., 10% DMSO, 40% PEG-400, 50% Saline):
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in DMSO first.
-
Add PEG-400 and mix thoroughly.
-
Finally, add saline to the desired final volume and vortex until a clear solution is formed.
-
-
For a suspension (e.g., in 0.5% CMC):
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring.
-
Weigh the this compound and triturate it with a small amount of the CMC solution to form a paste.
-
Gradually add the remaining CMC solution while continuously mixing to achieve a uniform suspension.
-
-
-
Final Formulation: Prepare the final formulation fresh on the day of dosing.[3]
-
Vehicle Control Preparation: Prepare an identical formulation without this compound.
In Vivo Dosing and Monitoring Protocol
-
Animal Acclimatization: Allow animals to acclimatize to the facility for a minimum of one week before the start of the experiment.
-
Randomization and Grouping: Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).
-
Dosing:
-
Administer the vehicle or this compound formulation via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Ensure the dosing volume is appropriate for the animal's weight.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, and clinical signs (e.g., changes in posture, activity, or grooming).
-
At the end of the study, collect tissues for pharmacokinetic and pharmacodynamic analysis.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound as an ACKR3 agonist.
Caption: General workflow for an in vivo study involving this compound.
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. admescope.com [admescope.com]
- 4. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Best practices for long-term storage of CCX-777
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of CCX-777, a potent and selective partial agonist of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3][4] Adherence to these guidelines is critical for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, desiccated, and protected from light.[1][4] For short-term storage (days to weeks), it can be kept at 4°C under the same conditions.[1][4] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can compromise the compound's stability.[5]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to the desired concentration (e.g., 10 mM).[5] Gentle warming or sonication may be used to ensure complete dissolution.[2][6] Stock solutions should be aliquoted into small, single-use volumes in amber or light-protecting tubes and stored at -80°C for long-term stability.[5] This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5][6]
Q3: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A3: To ensure maximal activity, it is highly recommended to avoid repeated freeze-thaw cycles.[5] Best practice is to create single-use aliquots. If this is not feasible, limit the number of cycles to no more than 3-5.[6]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive.[1] Both the solid compound and solutions should be stored in light-protecting containers, such as amber vials, or wrapped in foil to prevent photodegradation.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or reduced inhibitory activity | 1. Compound Degradation: Improper storage, repeated freeze-thaw cycles, or exposure to light.[5][7] 2. Inaccurate Concentration: Weighing or pipetting errors during stock solution preparation.[6] | 1. Prepare a fresh stock solution from the solid compound. Review and adhere to proper storage and handling procedures.[5] 2. Verify balance calibration and pipetting technique. Confirm concentration using analytical methods like HPLC or LC-MS if possible.[5] |
| Precipitation observed in stock or working solution | 1. Poor Solubility: The compound may have limited solubility in the chosen solvent or buffer.[6][7] 2. Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to fall out of solution.[6] | 1. Ensure the final concentration of DMSO in aqueous working solutions is low (typically <0.5%) to avoid precipitation.[7] Sonication or gentle warming can aid re-dissolving.[6] 2. Always use freshly thawed aliquots. Centrifuge the vial before use and carefully pipette the supernatant. |
| High background or unexpected off-target effects | 1. Concentration Too High: Using a concentration of this compound that is too high can lead to non-specific effects.[6] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to cells.[7][8] | 1. Perform a dose-response experiment to determine the optimal, lowest effective concentration.[8] 2. Ensure the final solvent concentration is as low as possible (ideally ≤0.1%) and include a vehicle-only control in your experiments.[8] |
Stability of this compound Under Various Conditions
The following table summarizes the expected stability of this compound.
| Form | Storage Condition | Duration | Expected Purity |
| Solid | -20°C, desiccated, dark | >3 years | >98% |
| Solid | 4°C, desiccated, dark | Up to 6 months | >98% |
| Stock Solution (in DMSO) | -80°C, single-use aliquots | >1 year | >95% |
| Stock Solution (in DMSO) | -20°C, single-use aliquots | Up to 6 months | >95% |
| Working Dilution (in aqueous buffer) | 4°C | <24 hours | Use immediately |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening.[9]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[10]
-
Add Solvent: Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the vial until the compound is fully dissolved. If necessary, sonicate the solution in a water bath for short intervals.[2][6]
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots and store at -80°C.[5]
Protocol for Cell-Based Assay
-
Thaw Aliquot: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare Working Dilutions: Prepare serial dilutions of the stock solution in your cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤0.1%).[8]
-
Treat Cells: Add the working dilutions of this compound or the vehicle control to your plated cells.
-
Incubate: Incubate the cells for the desired period under standard cell culture conditions.
-
Assay Readout: Perform your downstream analysis to measure the effect of this compound on the desired cellular response.
Visualizations
Caption: Signaling pathway of this compound as a partial agonist of ACKR3.
References
- 1. apexbt.com [apexbt.com]
- 2. CCX777 | Arrestin | TargetMol [targetmol.com]
- 3. (S)-CCX-777 |CAS:1257861-17-8 Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. cusabio.com [cusabio.com]
Technical Support Center: Overcoming CCX-777 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the CXCR7 antagonist, CCX-777, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3. CXCR7 is a G-protein coupled receptor (GPCR) that binds to the chemokines CXCL12 and CXCL11. Unlike canonical GPCRs, CXCR7 primarily signals through β-arrestin pathways, leading to the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[1][2][3][4] These pathways are crucial in regulating cell proliferation, survival, and migration. In cancer, aberrant CXCR7 signaling can contribute to tumor growth, metastasis, and drug resistance.[5][6][7] this compound presumably exerts its anti-cancer effects by blocking these pro-survival signals.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on the known signaling pathways of CXCR7, several hypotheses can be proposed:
-
Upregulation of CXCR4 Signaling: Cancer cells may compensate for CXCR7 inhibition by upregulating the expression or activity of CXCR4, the other major receptor for CXCL12. This would allow the cells to maintain pro-survival signaling through alternative pathways.
-
Activation of Bypass Signaling Pathways: Cells could develop resistance by activating parallel signaling pathways that bypass the need for CXCR7. For instance, mutations or amplifications in downstream effectors like RAS, RAF, or PI3K could render the cells independent of upstream CXCR7 signaling.
-
Alterations in Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could lead to reduced intracellular concentrations of this compound, thereby diminishing its efficacy.
-
Target Alteration: Mutations in the CXCR7 gene could potentially alter the drug-binding site, reducing the affinity of this compound for its target.
Q3: How can I experimentally confirm resistance to this compound in my cell line?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
Problem: Decreased efficacy of this compound in our cancer cell line.
This guide provides a systematic approach to investigate and potentially overcome acquired resistance to this compound.
Step 1: Confirmation of Resistance
-
Objective: To quantitatively measure the level of resistance to this compound.
-
Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in both the parental and suspected resistant cell lines.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant cell line compared to the parental line.
| Cell Line | Treatment | Expected IC50 (nM) | Fold Resistance |
| Parental | This compound | 10 - 100 | 1x |
| Resistant | This compound | >500 | 5-10x or higher |
Step 2: Investigation of Potential Resistance Mechanisms
-
Objective: To identify the molecular changes responsible for resistance.
-
Experimental Approaches:
-
Western Blotting/qRT-PCR: Analyze the expression levels of key proteins in the CXCR7 and CXCR4 signaling pathways, including CXCR7, CXCR4, p-ERK, p-Akt, and drug efflux pumps (e.g., MDR1).
-
Sanger Sequencing: Sequence the CXCR7 gene in resistant cells to identify potential mutations in the drug-binding pocket.
-
Receptor Binding Assays: Compare the binding affinity of a labeled ligand to CXCR7 in parental versus resistant cells.
-
| Target | Parental Cells (Expected) | Resistant Cells (Hypothesized Change) |
| CXCR7 Expression | Baseline | No change or slight decrease |
| CXCR4 Expression | Baseline | Increased |
| p-ERK / p-Akt Levels (with this compound) | Decreased | Maintained or increased |
| MDR1 Expression | Low/undetectable | Increased |
| CXCR7 Gene Sequence | Wild-type | Potential mutation |
Step 3: Strategies to Overcome Resistance
Based on the findings from Step 2, the following strategies can be employed:
-
Combination Therapy:
-
If CXCR4 is upregulated, combine this compound with a CXCR4 antagonist (e.g., AMD3100).
-
If bypass pathways are activated, combine this compound with inhibitors of the identified pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is hyperactive).
-
-
Inhibition of Drug Efflux: If MDR1 is overexpressed, co-administer this compound with an MDR1 inhibitor (e.g., Verapamil, though clinical relevance may vary).
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cancer Cell Line
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Maintenance: Maintain the cells at each concentration until a stable, proliferating population is established.
-
Resistance Confirmation: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A cell line is generally considered resistant when it can proliferate in a drug concentration that is 3-5 times the initial IC50 of the parental line.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
Caption: CXCR7 Signaling Pathway and Inhibition by this compound.
Caption: Hypothesized Mechanisms of Resistance to this compound.
Caption: Workflow for Investigating and Overcoming this compound Resistance.
References
- 1. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 2. gosset.ai [gosset.ai]
- 3. gosset.ai [gosset.ai]
- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 7. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
Technical Support Center: Validating the Specificity of CCX-777 for the ACKR3 Receptor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the small molecule ligand CCX-777 for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action at the ACKR3 receptor?
A1: this compound is a small molecule ligand that acts as a partial agonist for the recruitment of β-arrestin-2 to the ACKR3 receptor.[1] Unlike canonical chemokine receptors, ACKR3 does not typically signal through G proteins but is intrinsically biased towards the β-arrestin pathway.[2][3] this compound binds to the deep orthosteric pocket of ACKR3, a site that overlaps with the binding site of the endogenous chemokine ligand CXCL12.[2]
Q2: How specific is this compound for ACKR3 over other chemokine receptors, particularly CXCR4?
A2: While comprehensive public data on the broad selectivity profiling of this compound is limited, available research indicates it was developed to be selective for ACKR3. The structural basis for its selectivity lies in differences in the orthosteric binding pockets of ACKR3 and CXCR4. For instance, key residues in ACKR3 that interact with this compound are bulkier in CXCR4, which would likely cause steric hindrance and prevent high-affinity binding. It is crucial to experimentally confirm its selectivity against CXCR4, especially in systems where both receptors are co-expressed, as ACKR3 and CXCR4 can form heterodimers which may alter ligand binding and signaling.[4][5][6]
Q3: What are the expected functional outcomes of ACKR3 activation by this compound?
A3: The primary, measurable outcome of this compound binding to ACKR3 is the recruitment of β-arrestin. This can lead to receptor internalization and initiation of β-arrestin-mediated signaling cascades, potentially activating pathways such as ERK1/2 and AKT. ACKR3 is also known for its scavenger function, internalizing and degrading its chemokine ligands like CXCL12, thereby modulating chemokine gradients.[3] As a partial agonist, this compound will induce these effects, but to a lesser extent than the full agonist CXCL12.
Q4: Does ACKR3 exhibit constitutive activity, and how might this affect experiments with this compound?
A4: Yes, ACKR3 displays considerable constitutive activity, meaning it can recruit β-arrestin and internalize even in the absence of an agonist.[7][8][9] This high basal activity is an important consideration in experimental design. It is essential to establish a stable baseline in your assays to differentiate the constitutive activity from the agonist-induced effects of this compound. The use of inverse agonists, where available, can help to characterize and control for this basal activity.[10]
Troubleshooting Guide
Issue 1: High background or low signal-to-noise ratio in β-arrestin recruitment assays (e.g., BRET, Tango).
-
Possible Cause 1: High Constitutive Activity of ACKR3.
-
Solution: Optimize the amount of ACKR3 plasmid transfected into your cells. A lower receptor expression level can sometimes reduce basal signaling without compromising the agonist-induced signal window. Also, ensure you have a robust vehicle-treated control to accurately determine the baseline.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Solution: Titrate the concentrations of your detection reagents (e.g., luciferase substrate, fluorescent substrate). Ensure that incubation times are optimized for the specific assay and cell line. Refer to the detailed protocols below for recommended starting points.
-
-
Possible Cause 3: Cell Health.
-
Solution: Ensure cells are healthy and not over-confluent at the time of the assay. Poor cell viability can lead to inconsistent and noisy data.
-
Issue 2: Inconsistent potency (EC50) values for this compound across different experiments.
-
Possible Cause 1: Reagent Variability.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Possible Cause 2: Passage Number of Cells.
-
Solution: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
-
Possible Cause 3: Assay Temperature and Incubation Time.
-
Solution: Maintain a consistent temperature and incubation time as these can significantly impact receptor pharmacology. For live-cell assays, ensure uniform temperature across the plate.
-
Issue 3: Apparent off-target effects or activity in ACKR3-negative control cells.
-
Possible Cause 1: Non-specific Binding.
-
Solution: In binding assays, ensure that non-specific binding is determined using a high concentration of a competing, unlabeled ligand. In functional assays, use a parental cell line that does not express ACKR3 as a negative control to identify any receptor-independent effects of this compound.
-
-
Possible Cause 2: Crosstalk with other receptors.
-
Solution: If your experimental system expresses other chemokine receptors, particularly CXCR4, consider using specific antagonists for those receptors to isolate the ACKR3-mediated effects.
-
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and the endogenous ligand CXCL12 at the ACKR3 receptor.
Table 1: Potency and Efficacy of this compound and CXCL12 in β-Arrestin-2 Recruitment to ACKR3
| Ligand | Assay Type | Cell Line | Potency (pEC50) | Efficacy (Emax) vs CXCL12 | Reference |
| This compound | BRET | HEK293 | 7.48 ± 0.07 (33 nM) | 52 ± 7% | |
| CXCL12 | BRET | HEK293 | 8.07 ± 0.06 (8.5 nM) | 100% (Full Agonist) |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum effect produced by the ligand.
Table 2: Binding Affinity of Ligands to ACKR3
| Ligand | Radioligand | Assay Type | Cell/Membrane Prep | Binding Affinity (Kd or Ki) | Reference |
| CXCL12 | 125I-CXCL12 | Saturation Binding | HEK293 cells | ~0.4 nM (Kd) | [11] |
| CXCL11 | 125I-CXCL12 | Competition Binding | HEK293 cells | ~9 nM (IC50) | [4] |
Experimental Protocols
β-Arrestin-2 Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
This protocol is adapted for measuring this compound-induced β-arrestin-2 recruitment to ACKR3.
Materials:
-
HEK293 cells
-
Expression plasmids: ACKR3-Rluc (Renilla Luciferase) and β-arrestin-2-GFP (Green Fluorescent Protein)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, 96-well microplates
-
This compound and CXCL12 (as a positive control)
-
Assay buffer (e.g., HBSS)
-
Luciferase substrate (e.g., Coelenterazine h)
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
Co-transfect the cells with ACKR3-Rluc and β-arrestin-2-GFP plasmids at an optimized ratio.
-
Incubate for 24-48 hours.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in assay buffer.
-
Dispense the cell suspension into a white, 96-well plate.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of this compound and CXCL12 in assay buffer.
-
Add the diluted ligands to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., Coelenterazine h) to all wells.
-
Immediately read the plate on a BRET-capable plate reader, measuring luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~515 nm for GFP).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.
-
Radioligand Competition Binding Assay
This protocol determines the ability of this compound to compete with a radiolabeled ligand for binding to ACKR3.
Materials:
-
HEK293 cells expressing ACKR3
-
Cell membranes prepared from ACKR3-expressing cells
-
Radioligand: 125I-CXCL12
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in order:
-
Binding buffer
-
Serial dilutions of unlabeled this compound.
-
A fixed, low concentration of 125I-CXCL12 (typically near its Kd).
-
Cell membranes containing ACKR3.
-
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CXCL12).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a one-site competition curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Caption: Signaling pathway of ACKR3 upon activation by this compound or CXCL12.
Caption: Experimental workflow for validating the specificity of this compound for ACKR3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and profiling of CXCR3–CXCR4 chemokine receptor heteromer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hetero-oligomerization of CCR2, CCR5, and CXCR4 and the Protean Effects of “Selective” Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Assessing CCX-777 Cytotoxicity with Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing cell viability assays to determine the cytotoxicity of the atypical chemokine receptor 3 (ACKR3) partial agonist, CCX-777. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of this compound?
A1: The initial step is to determine the optimal concentration range of this compound to test. This is typically achieved by performing a dose-response experiment. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the concentration at which this compound begins to exhibit cytotoxic effects. Subsequent experiments can then focus on a narrower range of concentrations around this initial finding to determine the IC50 (half-maximal inhibitory concentration) value.
Q2: Which cell viability assay is most appropriate for determining this compound cytotoxicity?
A2: The choice of assay depends on the suspected mechanism of cell death and the experimental goals. It is often recommended to use multiple assays to obtain a comprehensive understanding of the compound's cytotoxic effects.
-
For assessing metabolic activity: Assays like MTT, MTS, or WST-1 are suitable. These colorimetric assays measure the reduction of a tetrazolium salt by metabolically active cells.[1][2]
-
For quantifying ATP as an indicator of viable cells: The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that measures ATP levels.[3][4][5][6]
-
For detecting membrane integrity loss (necrosis): The Lactate Dehydrogenase (LDH) assay is a common choice. It measures the release of LDH from damaged cells into the culture supernatant.[7][8][9][10][11]
-
For identifying apoptosis: The Caspase-Glo® 3/7 Assay is a sensitive luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13][14][15][16]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between these, you can combine a viability assay with a cell proliferation assay. For instance, an MTT assay will show a decrease in signal for both effects. However, a direct cell count (e.g., using a hemocytometer with trypan blue exclusion) or a proliferation-specific assay (e.g., BrdU incorporation) can help determine if the cell number is decreasing (cytotoxicity) or simply not increasing (cytostatic effect).[1]
Q4: My MTT assay results show cell viability of more than 100% at some this compound concentrations. What could be the reason?
A4: This phenomenon can occur due to a few reasons. Firstly, it's possible that at certain concentrations, this compound might be enhancing cell proliferation. Secondly, the compound might be affecting the metabolic activity of the cells, leading to an increased reduction of the MTT reagent without an actual increase in cell number.[17] It is crucial to confirm these findings with an alternative assay, such as direct cell counting, to validate the results.[17]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
MTT/MTS/WST-1 Assays
| Problem | Potential Cause(s) | Solution(s) |
| High background absorbance | - Phenol red in the culture medium can interfere with absorbance readings.[18] - Microbial contamination of the culture.[18] - Components in serum may interfere with the assay.[18] | - Use phenol red-free medium during the assay. - Regularly check cultures for contamination. - Perform the assay in serum-free medium for the final incubation step. |
| Low signal or poor sensitivity | - Low cell number.[18] - Insufficient incubation time with the reagent.[18] - Incomplete solubilization of formazan crystals (for MTT assay).[19] | - Optimize cell seeding density. - Increase the incubation time with the reagent (typically 1-4 hours). - Ensure complete dissolution of formazan crystals by thorough mixing and using an appropriate solubilization buffer. |
| Inconsistent results between replicates | - Uneven cell seeding. - Pipetting errors. - Edge effects in the multi-well plate. | - Ensure a single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or fill them with sterile medium. |
CellTiter-Glo® Assay
| Problem | Potential Cause(s) | Solution(s) |
| Low luminescent signal | - Low cell number.[3] - Incomplete cell lysis. - ATP degradation. | - Optimize cell seeding density. - Ensure proper mixing after adding the reagent to facilitate complete lysis. - Use the reagent promptly after preparation and avoid repeated freeze-thaw cycles. |
| High background signal | - Contamination of reagents with ATP. - High ATP content in the culture medium. | - Use ATP-free water and sterile techniques. - Use a background control (medium without cells) and subtract this value from all readings. |
LDH Assay
| Problem | Potential Cause(s) | Solution(s) |
| High spontaneous LDH release in control cells | - Cells are unhealthy or over-confluent. - Rough handling of cells during the experiment. - Presence of LDH in the serum. | - Use healthy, sub-confluent cells. - Handle cells gently during media changes and reagent additions. - Use heat-inactivated serum or a serum-free medium for the assay. |
| Low maximum LDH release | - Incomplete lysis of control cells. - Insufficient incubation time with the lysis buffer. | - Ensure the lysis buffer is added correctly and mixed well. - Increase the incubation time as per the manufacturer's protocol. |
Caspase-Glo® 3/7 Assay
| Problem | Potential Cause(s) | Solution(s) |
| High background signal | - Basal caspase activity in untreated cells.[16] - Contamination of reagents.[16] | - Include a negative control of untreated cells to determine the basal level of caspase activity. - Use sterile techniques and avoid contamination. |
| Low signal in apoptotic cells | - Insufficient induction of apoptosis. - Incorrect timing of the assay. | - Ensure the concentration of this compound and the treatment time are sufficient to induce apoptosis. - Perform a time-course experiment to determine the optimal time point for measuring caspase activity. |
Experimental Protocols & Data Presentation
General Workflow for Assessing this compound Cytotoxicity
The following diagram illustrates a general workflow for evaluating the cytotoxic effects of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Example Data Presentation: MTT Assay
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.85 | 68.0% |
| 50 | 0.45 | 36.0% |
| 100 | 0.25 | 20.0% |
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[7][9][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
Example Data Presentation: LDH Assay
| This compound Conc. (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Vehicle) | 0.12 | 0% |
| 0.1 | 0.15 | 3.4% |
| 1 | 0.20 | 9.1% |
| 10 | 0.55 | 48.9% |
| 50 | 0.95 | 94.3% |
| 100 | 1.05 | 105.7% |
| Max Release | 1.00 | 100% |
| Spontaneous Release | 0.12 | 0% |
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases 3 and 7, key markers of apoptosis.[12][14][15][16]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Example Data Presentation: Caspase-Glo® 3/7 Assay
| This compound Conc. (µM) | Luminescence (RLU) | Fold Induction |
| 0 (Vehicle) | 5,000 | 1.0 |
| 0.1 | 5,500 | 1.1 |
| 1 | 8,000 | 1.6 |
| 10 | 25,000 | 5.0 |
| 50 | 45,000 | 9.0 |
| 100 | 50,000 | 10.0 |
Signaling Pathway: Apoptosis Induction
The following diagram illustrates a simplified signaling pathway for apoptosis, which may be relevant if this compound is found to induce this form of cell death.
Caption: Simplified signaling pathway of apoptosis induction.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 13. Caspase-Glo® 3/7 3D Assay [promega.sg]
- 14. promega.com [promega.com]
- 15. biocompare.com [biocompare.com]
- 16. ulab360.com [ulab360.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. biology.stackexchange.com [biology.stackexchange.com]
Validation & Comparative
A Comparative Analysis of Efficacy: CCX-777 Versus the Natural Ligand CXCL12 at the ACKR3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic small molecule CCX-777 and the endogenous chemokine CXCL12 in activating the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological processes to aid in research and development decisions.
Introduction to ACKR3 and its Ligands
The Atypical Chemokine Receptor 3 (ACKR3) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell migration, survival, and angiogenesis. Unlike typical chemokine receptors, ACKR3 does not primarily signal through G proteins. Instead, its activation predominantly leads to the recruitment of β-arrestin, initiating a distinct signaling cascade.
CXCL12 , the natural ligand for ACKR3, is a chemokine that also binds to the CXCR4 receptor. The interaction between CXCL12 and its receptors is pivotal in immune responses and developmental processes. This compound is a synthetic small molecule identified as a partial agonist for β-arrestin-2 recruitment to ACKR3. Understanding the comparative efficacy of these two molecules is essential for the development of novel therapeutics targeting the CXCL12/ACKR3 axis.
Quantitative Comparison of Efficacy
The efficacy of this compound and CXCL12 in activating ACKR3 has been quantitatively assessed using a β-arrestin-2 recruitment assay. The key parameters for comparison are the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which reflects efficacy.
| Ligand | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |
| CXCL12 | β-arrestin-2 Recruitment (BRET) | 8.5 ± 1.3 nM | 100% (normalized) | [1] |
| This compound | β-arrestin-2 Recruitment (BRET) | 33 ± 6 nM | 52 ± 7% (relative to CXCL12) | [1] |
Table 1: Comparison of Potency and Efficacy of CXCL12 and this compound in β-arrestin-2 Recruitment to ACKR3.
The data clearly indicates that while both molecules can activate ACKR3-mediated β-arrestin signaling, the natural ligand CXCL12 is significantly more potent and efficacious than the synthetic molecule this compound.[1]
Signaling Pathways
Upon binding of either CXCL12 or this compound, ACKR3 undergoes a conformational change that promotes the recruitment of β-arrestin. This interaction initiates a signaling cascade that is distinct from the G protein-dependent pathways activated by typical chemokine receptors.
References
Head-to-Head Comparison of CCX-777 and Other ACKR3 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of CCX-777 and other key agonists of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate informed decisions in drug discovery and development.
Atypical Chemokine Receptor 3 (ACKR3) is a seven-transmembrane receptor that plays a crucial role in various physiological and pathological processes, including cell migration, survival, and inflammation. Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to mediate downstream signaling. Instead, its primary signaling mechanism is through the recruitment of β-arrestin, leading to ligand scavenging and modulation of other signaling pathways. This unique signaling profile makes ACKR3 an attractive therapeutic target. This guide provides a head-to-head comparison of the small molecule partial agonist this compound with other notable ACKR3 agonists, including the endogenous chemokines CXCL12 and CXCL11, the synthetic peptide TC14012, and the small molecule agonist VUF11207. Additionally, the well-characterized ACKR3 antagonist, ACT-1004-1239, is included for comparative context.
Quantitative Comparison of ACKR3 Agonist Activity
The following tables summarize the key performance metrics of various ACKR3 agonists based on published experimental data. Direct comparison of absolute values should be approached with caution due to variations in experimental systems and assay conditions across different studies.
Table 1: Potency and Efficacy of ACKR3 Agonists in β-Arrestin Recruitment Assays
| Compound | Chemical Class | Assay System | Potency (EC50) | Efficacy (Emax) | Reference |
| This compound | Small Molecule | BRET assay in HEK293 cells | 33 ± 6 nM | 52 ± 7% (relative to CXCL12) | [1] |
| VUF11207 | Small Molecule | β-arrestin recruitment in HEK293-CXCR7 cells | 1.6 nM | Not Reported | |
| TC14012 | Cyclic Peptide | BRET assay | 350 nM | Not Reported | [2] |
| CXCL12 | Endogenous Chemokine | BRET assay in HEK293 cells | 8.5 ± 1.3 nM | 100% (Reference) | [1] |
| CXCL11 | Endogenous Chemokine | Not Reported | Not Reported | Not Reported | |
| ACT-1004-1239 | Small Molecule | β-arrestin recruitment assay | Antagonist (IC50 values reported) | Not Applicable (Antagonist) | [3][4] |
Table 2: Binding Affinity of Ligands to ACKR3
| Compound | Chemical Class | Assay System | Binding Affinity (Kd/Ki/IC50) | Reference |
| This compound | Small Molecule | Radioligand binding assay | Not explicitly found | |
| VUF11207 | Small Molecule | NanoBRET binding assay | pKd = 7.8 | [5] |
| TC14012 | Cyclic Peptide | Not Reported | Not explicitly found | |
| CXCL12 | Endogenous Chemokine | 125I-CXCL12 saturation assay | Kd = 0.4 nM | [6] |
| CXCL11 | Endogenous Chemokine | Heterologous competition with 125I-CXCL12 | IC50 = 9 nM | [6] |
| ACT-1004-1239 | Small Molecule | Not Reported | Potent antagonist | [3][4] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the ACKR3 signaling pathway and a typical experimental workflow.
Caption: ACKR3 Signaling Pathway.
Caption: A typical experimental workflow.
Caption: Classification of ACKR3 Ligands.
Detailed Experimental Protocols
β-Arrestin Recruitment Assay (NanoBRET™ Method)
This assay quantifies the interaction between ACKR3 and β-arrestin in live cells upon agonist stimulation.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are transiently co-transfected with plasmids encoding for ACKR3 fused to NanoLuc® luciferase (the BRET donor) and β-arrestin-2 fused to a fluorescent protein like Venus (the BRET acceptor) using a suitable transfection reagent (e.g., FuGENE® HD).[7]
-
-
Assay Procedure:
-
24-48 hours post-transfection, cells are harvested, washed, and resuspended in Opti-MEM.
-
Cells are plated into a white, 96-well assay plate.[7]
-
The Nano-Glo® substrate is added to each well.
-
A baseline reading of both donor emission (luminescence at ~460 nm) and acceptor emission (fluorescence at ~535 nm) is taken using a plate reader equipped for BRET measurements.
-
Serial dilutions of the test agonist (e.g., this compound) are added to the wells.
-
The plate is incubated at 37°C for a specified time (e.g., 60 minutes).
-
A final reading of donor and acceptor emissions is performed.
-
-
Data Analysis:
-
The BRET ratio is calculated for each well by dividing the acceptor emission by the donor emission.
-
The change in BRET ratio (ΔBRET) is determined by subtracting the baseline ratio from the final ratio.
-
Data are normalized to the response of a reference agonist (e.g., CXCL12) and plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) values.
-
Radioligand Binding Assay
This assay measures the affinity of a ligand for ACKR3 by competing with a radiolabeled ligand.
-
Membrane Preparation:
-
HEK293 cells stably expressing ACKR3 are grown to confluency.
-
Cells are harvested, and cell pellets are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.[8]
-
-
Competition Binding Assay:
-
In a 96-well filter plate, cell membranes are incubated with a constant concentration of a radiolabeled ACKR3 ligand (e.g., ¹²⁵I-CXCL12) and varying concentrations of the unlabeled test compound (e.g., this compound).[9]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.
-
The plate is incubated at room temperature to reach equilibrium.
-
The mixture is then filtered through a glass fiber filter plate to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.[8]
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
A competition binding curve is fitted to the data to determine the IC50 value.
-
The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.[8]
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay assesses the functional effect of ACKR3 agonists on platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Freshly drawn human whole blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 150-200 x g for 10-15 minutes) to separate the PRP.[10]
-
Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregation Measurement:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in a light transmission aggregometer.
-
A baseline light transmission is established (0% aggregation). PPP is used to set the 100% aggregation baseline.[10]
-
The test ACKR3 agonist (e.g., this compound) or vehicle control is added to the PRP and incubated for a short period.
-
A platelet-activating agent (e.g., ADP, collagen, or CXCL12) is then added to induce aggregation.
-
The change in light transmission is recorded over time as the platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The effect of the ACKR3 agonist is quantified by comparing the maximal aggregation in its presence to that of the vehicle control.
-
Conclusion
The data presented in this guide highlight the distinct pharmacological profiles of various ACKR3 agonists. The endogenous chemokine CXCL12 acts as a high-potency, full agonist. Small molecules like VUF11207 also exhibit high potency. This compound, on the other hand, is characterized as a partial agonist with moderate potency. The peptide TC14012 demonstrates agonistic activity at ACKR3, in contrast to its antagonistic action at CXCR4. The distinct activities of these compounds, coupled with the detailed methodologies provided, offer a valuable resource for the scientific community to advance the understanding of ACKR3 biology and to guide the development of novel therapeutics targeting this unique receptor. The inclusion of the antagonist ACT-1004-1239 serves as an important benchmark for characterizing the full spectrum of ACKR3 modulation.
References
- 1. Structural basis of ligand interaction with atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Unraveling the Functional Dichotomy: A Comparative Analysis of CCX-777 and ACKR3 Antagonists
For Immediate Release
A detailed comparison of the pharmacological activities of the ACKR3 agonist CCX-777 and ACKR3 antagonists, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct mechanisms of action and experimental validation.
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a critical regulator of chemokine signaling, playing pivotal roles in various physiological and pathological processes, including cancer progression, inflammation, and cardiovascular diseases. Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G proteins but exhibits a bias towards β-arrestin recruitment, leading to ligand internalization and degradation—a process termed scavenging. This unique characteristic has made ACKR3 an attractive therapeutic target. This guide provides an in-depth comparison of the activity of this compound, a known ACKR3 agonist, and the class of ACKR3 antagonists, highlighting their differential effects on receptor function.
Differentiating Agonist-driven Scavenging Inhibition from True Antagonism
A key distinction in the pharmacology of ACKR3 lies in the functional consequences of ligand binding. While both this compound and ACKR3 antagonists can inhibit the receptor's primary function of chemokine scavenging, they achieve this through fundamentally different mechanisms.
This compound , often referred to as a "functional antagonist" in the context of scavenging, is, in fact, a potent agonist of ACKR3. It binds to the receptor and actively induces the recruitment of β-arrestin.[1] This agonist activity leads to receptor internalization, which in turn blocks the uptake and degradation of endogenous chemokines like CXCL12.[2][3] Therefore, while the downstream effect is a reduction in chemokine scavenging, the initial interaction with the receptor is agonistic.
In contrast, ACKR3 antagonists , such as VUF16840 and ACT-1004-1239, are true competitive or non-competitive inhibitors. They bind to ACKR3 and block the binding of endogenous ligands without promoting β-arrestin recruitment.[4][5] In fact, some antagonists, classified as inverse agonists, can even suppress the constitutive (ligand-independent) activity of the receptor, leading to a decrease in basal β-arrestin association and an increase in receptor presence on the cell surface.[4][6]
This fundamental difference in their mechanism of action has significant implications for their overall biological effects and therapeutic applications.
Quantitative Comparison of ACKR3 Ligands
To facilitate a direct comparison, the following table summarizes the available quantitative data for this compound and representative ACKR3 antagonists.
| Parameter | CCX-771 (Agonist) | VUF16840 (Inverse Agonist) | ACT-1004-1239 (Antagonist) |
| Binding Affinity (IC50/pIC50/Ki) | IC50: 4.1 nM[7] | pIC50: 8.0 ± 0.1 (for inhibiting β-arrestin2 recruitment)[4] | IC50: 3.2 nM[8] |
| β-Arrestin Recruitment | Agonist (Induces recruitment)[4] | Inverse Agonist (Inhibits constitutive and agonist-induced recruitment)[4] | Antagonist (Blocks agonist-induced recruitment)[5] |
| Chemokine Scavenging | Inhibits[2] | Inhibits[4] | Inhibits[5] |
| G-Protein Signaling | No G-protein activation[1] | No G-protein activation | No G-protein activation |
Signaling Pathways and Mechanisms of Action
The distinct activities of this compound and ACKR3 antagonists can be visualized through their impact on ACKR3 signaling pathways.
References
- 1. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of constitutive activity of the atypical chemokine receptor ACKR3 by the small-molecule inverse agonist VUF16840 | CoLab [colab.ws]
- 7. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Analysis of CCX-777 Cross-Reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction to CCX-777 and its Primary Target: ACKR3
This compound has been identified as a small molecule that acts as a partial agonist for the recruitment of β-arrestin-2 to ACKR3.[1] ACKR3 is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12 (SDF-1α) and CXCL11 (I-TAC). Unlike typical chemokine receptors, ACKR3 does not couple to G proteins to mediate classical downstream signaling pathways that lead to cell migration. Instead, its primary function is believed to be chemokine scavenging, thereby shaping chemokine gradients and modulating the activity of other chemokine receptors like CXCR4. Upon ligand binding, ACKR3 robustly recruits β-arrestin, leading to receptor internalization and subsequent signaling events independent of G-protein activation.
Known Selectivity of this compound and Structurally Related Compounds
The available scientific literature characterizes the potency and efficacy of this compound at its primary target, ACKR3. However, a detailed screening of this compound against a broad panel of other chemokine receptors (e.g., CCR and CXCR families) has not been published in peer-reviewed literature.
Studies on other small molecule ACKR3 agonists have highlighted the importance of assessing selectivity against closely related chemokine receptors, particularly CXCR4, which shares the endogenous ligand CXCL12 with ACKR3. Research on novel ACKR3 agonists has demonstrated the feasibility of achieving high selectivity for ACKR3 over other receptors such as ACKR2, CXCR3, and CXCR4. For instance, some novel ACKR3 agonists have been shown to be selective for ACKR3 with no activity at CXCR4.
While direct quantitative data for this compound cross-reactivity is limited, the focus of its characterization has been on its potent activity at ACKR3.
Quantitative Data on this compound Activity
The following table summarizes the known quantitative data for this compound's activity on its primary target, ACKR3, as determined by a β-arrestin-2 recruitment assay.
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| This compound | ACKR3 | β-arrestin-2 Recruitment (BRET) | EC50 | 33 ± 6 nM | Gustavsson M, et al. (2017) |
| Efficacy | 52 ± 7% (relative to CXCL12) | Gustavsson M, et al. (2017) |
Note: EC50 (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Efficacy is the maximal response that a drug can produce, shown here relative to the endogenous ligand CXCL12.
Experimental Protocols
The primary assay used to characterize the activity of this compound is the β-arrestin recruitment assay. Below are detailed methodologies for two common formats of this assay.
β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
This method is used to measure the proximity of two molecules, in this case, ACKR3 and β-arrestin-2.
Principle: A Renilla luciferase (Rluc) variant is fused to the C-terminus of ACKR3 (ACKR3-Rluc), and a green fluorescent protein (GFP) variant is fused to β-arrestin-2 (β-arrestin-2-GFP). When this compound binds to ACKR3, it induces a conformational change that promotes the recruitment of β-arrestin-2-GFP. If the two fusion proteins are in close proximity (1-10 nm), the energy from the light-emitting Rluc is transferred to the GFP, which then emits light at a different wavelength. The ratio of these two light emissions is the BRET signal.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with plasmids encoding for ACKR3-Rluc and β-arrestin-2-GFP using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, cells are harvested and plated into 96-well white, clear-bottom microplates.
-
Compound Addition: Serial dilutions of this compound or other test compounds are prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Substrate Addition: The Rluc substrate, coelenterazine h, is added to each well.
-
Signal Detection: Immediately after substrate addition, the plate is read on a luminometer capable of sequentially measuring the light emission from both Rluc (e.g., at 485 nm) and GFP (e.g., at 525 nm).
-
Data Analysis: The BRET ratio is calculated by dividing the GFP emission by the Rluc emission. The net BRET ratio is obtained by subtracting the background BRET ratio (from cells expressing only the donor) from the BRET ratio of cells expressing both donor and acceptor. Dose-response curves are generated by plotting the net BRET ratio against the logarithm of the compound concentration, and EC50 values are calculated using a non-linear regression model.
PathHunter® β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This is a commercially available assay platform that is also widely used for monitoring GPCR-β-arrestin interactions.
Principle: The assay utilizes two inactive fragments of β-galactosidase. The larger fragment, termed the enzyme acceptor (EA), is fused to β-arrestin. The smaller fragment, ProLink™ (PK), is fused to the C-terminus of ACKR3. Upon binding of this compound to the ACKR3-PK fusion protein, β-arrestin-EA is recruited, forcing the complementation of the two β-galactosidase fragments. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Handling: PathHunter® eXpress cells stably co-expressing ACKR3-PK and β-arrestin-EA are thawed and plated according to the manufacturer's instructions.
-
Compound Preparation and Addition: Test compounds, including this compound, are serially diluted and added to the plated cells.
-
Incubation: The plate is incubated at 37°C for a specified period (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: The detection reagent, containing the chemiluminescent substrate, is added to each well.
-
Signal Measurement: After a further incubation period at room temperature, the chemiluminescent signal is measured using a plate-based luminometer.
-
Data Analysis: The relative light units (RLUs) are plotted against the compound concentration to generate dose-response curves and determine EC50 values.
Visualizations
ACKR3 Signaling Pathway
Caption: ACKR3 signaling pathway upon ligand binding.
Experimental Workflow for BRET-based β-Arrestin Recruitment Assay
Caption: Workflow for BRET-based β-arrestin recruitment assay.
References
A Comparative Analysis of CCX-777 and First-Generation ACKR3 Modulators
A deep dive into the pharmacology and experimental profiles of atypical chemokine receptor 3 modulators for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of CCX-777, a notable small-molecule modulator of the Atypical Chemokine Receptor 3 (ACKR3), with first-generation ACKR3 modulators. ACKR3, also known as CXCR7, is an atypical G protein-coupled receptor that does not signal through conventional G protein pathways but primarily utilizes the β-arrestin pathway. It plays a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and development, by scavenging its chemokine ligands, CXCL11 and CXCL12. This comparative analysis is supported by quantitative data from key experiments, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Performance and Pharmacological Comparison
This compound is a partial agonist of ACKR3, demonstrating a distinct pharmacological profile compared to first-generation modulators. The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and representative first-generation ACKR3 modulators.
| Compound | Modulator Type | Assay | Parameter | Value | Cell Line |
| This compound | Partial Agonist | β-arrestin-2 Recruitment | EC50 | 33 ± 6 nM | HEK293 |
| VUF11207 | Agonist | β-arrestin Recruitment | EC50 | 1.6 nM | HEK293-CXCR7 |
| PF-06827080 | Modulator | CXCL12 Competition Binding | logIC50 | -7.65 ± 0.38 | - |
| TC14012 | Agonist (Peptide) | β-arrestin Recruitment | EC50 | 350 nM | - |
Table 1: Comparative functional potency of ACKR3 modulators in β-arrestin recruitment assays.
| Compound | Assay | Parameter | Value |
| This compound | Not explicitly found | - | - |
| NUCC-54129 | CXCL12 AF647 Competition Binding | logIC50 | -6.26 |
| NUCC-200823 | CXCL12 AF647 Competition Binding | logIC50 | -6.18 |
| VUF11207 | CXCL12 Competition Binding | - | Able to compete |
| PF-06827080 | CXCL12 Competition Binding | - | Able to compete |
Table 2: Comparative binding affinities of ACKR3 modulators.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: ACKR3 Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Cell Membrane Preparation:
-
HEK293 cells stably expressing human ACKR3 are cultured to confluency.
-
Cells are harvested, washed with PBS, and pelleted by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenized.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard protein assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add the cell membrane preparation, a fixed concentration of radiolabeled CXCL12 (e.g., [¹²⁵I]CXCL12), and varying concentrations of the unlabeled competitor compound (e.g., this compound or a first-generation modulator).
-
For determining non-specific binding, a high concentration of unlabeled CXCL12 is used.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
Scintillation fluid is added to the dried filters, and the radioactivity is counted using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the ability of a compound to induce the recruitment of β-arrestin to ACKR3, a hallmark of receptor activation.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with constructs encoding ACKR3 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).
2. Assay Procedure:
-
Transfected cells are seeded into a 96-well plate.
-
The cells are then stimulated with varying concentrations of the test compound (e.g., this compound or a first-generation modulator).
-
The substrate for the bioluminescent donor (e.g., coelenterazine h) is added to each well.
3. Signal Detection:
-
The plate is read using a microplate reader capable of detecting both the bioluminescent and fluorescent signals simultaneously.
-
Bioluminescence Resonance Energy Transfer (BRET) occurs when the donor and acceptor are in close proximity (i.e., when β-arrestin is recruited to ACKR3). The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
4. Data Analysis:
-
The BRET ratio is plotted against the logarithm of the agonist concentration.
-
The concentration of the compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis, providing a measure of the compound's potency.
Chemotaxis Assay
This assay assesses the ability of ACKR3-expressing cells to modulate the migration of other cells in response to a chemokine gradient.
1. Cell Culture:
-
Two cell types are required: a "source" cell line expressing ACKR3 (e.g., transfected CHO cells) and a "migrating" cell line expressing CXCR4 (e.g., human umbilical vein endothelial cells - HUVECs).
2. Assay Setup (using a µ-slide chemotaxis chamber):
-
The migrating cells (HUVECs) are seeded in the central observation channel of the chamber.
-
The ACKR3-expressing cells are seeded in one of the side reservoirs, while control (mock-transfected) cells are seeded in the opposite reservoir.
-
The chamber is filled with media containing CXCL12.
3. Cell Migration and Imaging:
-
The ACKR3-expressing cells will scavenge CXCL12, creating a chemokine gradient across the central channel.
-
The migration of the HUVECs within the gradient is monitored over time using live-cell imaging.
4. Data Analysis:
-
The migratory paths of individual cells are tracked and analyzed to determine parameters such as the forward migration index (FMI) and the overall directionality of cell movement towards the ACKR3-expressing cells. This provides a quantitative measure of the chemotactic response.
Confirming CCX-777's Mechanism of Action: A Comparative Guide to Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target mechanism of action of CCX-777, a known partial agonist of β-arrestin-2 recruitment to the atypical chemokine receptor 3 (ACKR3). We focus on the use of knockout cell lines as a definitive validation tool and compare it with alternative approaches, supported by experimental data and detailed protocols.
Unraveling the this compound-ACKR3 Interaction
This compound engages with ACKR3, a G protein-coupled receptor (GPCR) that, unlike canonical GPCRs, primarily signals through the β-arrestin pathway rather than G protein coupling. This interaction is crucial for modulating the activity of the endogenous ligand, CXCL12, a key chemokine involved in various physiological and pathological processes. Validating that the cellular effects of this compound are solely mediated by ACKR3 is a critical step in its development as a therapeutic agent.
Data Presentation: Knockout vs. Alternative Methods
The use of ACKR3 knockout (KO) cell lines provides the most direct evidence of on-target activity. By comparing the response of wild-type (WT) cells to their ACKR3-deficient counterparts, researchers can unequivocally attribute the effects of this compound to its interaction with ACKR3.
Table 1: Quantitative Comparison of this compound and CXCL12 Activity on ACKR3
| Ligand | Assay Type | Cell Type | Potency (pEC50) | Efficacy (%Emax relative to CXCL12) | Reference |
| CXCL12 | β-arrestin-2 Recruitment (BRET) | HEK293 | 8.5 ± 1.3 nM | 100% | [1] |
| This compound | β-arrestin-2 Recruitment (BRET) | HEK293 | 33 ± 6 nM | 52 ± 7% | [1] |
Table 2: Expected Outcomes of this compound Treatment in Wild-Type vs. ACKR3 Knockout Cells
| Experimental Readout | Wild-Type Cells Treated with this compound | ACKR3 Knockout Cells Treated with this compound | Interpretation |
| β-arrestin Recruitment | Dose-dependent increase | No significant increase | Confirms ACKR3 is the direct target for this compound-induced β-arrestin recruitment. |
| Downstream Signaling (e.g., pERK) | Potential modulation | No effect | Elucidates the signaling consequences of this compound-ACKR3 engagement. |
| Cell Migration | Altered migration in response to CXCL12 gradient | No alteration in migration | Validates the role of ACKR3 in mediating this compound's effect on cell migration. |
Mandatory Visualizations
To further clarify the experimental logic and biological pathways, the following diagrams are provided.
Caption: Signaling pathway of this compound acting on ACKR3.
Caption: Experimental workflow for generating and using ACKR3 knockout cell lines.
Caption: Logical relationship between knockout and alternative validation methods.
Experimental Protocols
Generation of ACKR3 Knockout Cell Lines via CRISPR-Cas9
This protocol outlines the general steps for creating an ACKR3 knockout cell line. Optimization will be required for specific cell types.
a. gRNA Design and Cloning:
-
Design two to four single guide RNAs (sgRNAs) targeting early exons of the ACKR3 gene using a publicly available tool (e.g., Benchling, CRISPOR).
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
b. Transfection:
-
Transfect the host cell line (e.g., HEK293, U87) with the Cas9-gRNA plasmid using a high-efficiency transfection reagent.
c. Single-Cell Cloning:
-
Two to three days post-transfection, seed the cells into 96-well plates at a density of ~0.5 cells/well to isolate single clones.
d. Validation of Knockout:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of ACKR3 protein expression by Western blot analysis.
β-Arrestin Recruitment Assay (BRET-based)
This protocol is adapted from the methodology used to characterize this compound's activity.[1]
a. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids encoding ACKR3 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Green Fluorescent Protein (GFP).
b. Assay Performance:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Wash the cells with assay buffer.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Add varying concentrations of this compound or CXCL12 (as a positive control).
-
Measure the luminescence signal at wavelengths corresponding to Rluc (donor) and GFP (acceptor) using a plate reader capable of detecting BRET signals.
c. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.
Alternative Validation Methods
While knockout cell lines offer the most definitive evidence, other methods can provide corroborating data:
-
siRNA-mediated Knockdown: Transiently reducing ACKR3 expression using small interfering RNA (siRNA) can be a quicker, though less complete, alternative to generating stable knockout lines. A significant reduction in the cellular response to this compound following siRNA treatment supports on-target activity.
-
Site-Directed Mutagenesis: As demonstrated in the key reference[1], mutating key residues in the ACKR3 binding pocket that are predicted to interact with this compound can be performed. A loss of this compound potency and/or efficacy in cells expressing the mutant receptor provides strong evidence for a direct binding interaction.
-
Competitive Binding Assays: These assays can demonstrate that this compound directly competes with a labeled ligand (e.g., radiolabeled CXCL12) for binding to ACKR3 in membrane preparations or whole cells.
Conclusion
The use of ACKR3 knockout cell lines represents the gold standard for validating the on-target mechanism of action of this compound. This approach, when combined with quantitative cellular assays such as β-arrestin recruitment, provides unequivocal evidence that the observed pharmacological effects are mediated through its intended target. While alternative methods like siRNA knockdown and site-directed mutagenesis offer valuable supporting data, the clean genetic background of a knockout cell line provides the most robust and unambiguous interpretation of experimental results. For researchers in drug development, employing this rigorous validation strategy is essential for advancing compounds with a well-defined mechanism of action.
References
A Tale of Two Modulators: A Side-by-Side Evaluation of CCX-777 and VUF16840 on ACKR3 Signaling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CCX-777 and VUF16840, two small-molecule modulators of the Atypical Chemokine Receptor 3 (ACKR3). This document synthesizes available experimental data to objectively evaluate their performance in modulating ACKR3 signaling, offering insights into their distinct mechanisms of action.
The Atypical Chemokine Receptor 3 (ACKR3), formerly known as CXCR7, is a key player in various physiological and pathological processes, including cancer progression, cardiovascular diseases, and autoimmune disorders.[1] Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G proteins. Instead, its activation predominantly leads to the recruitment of β-arrestins, triggering G protein-independent signaling cascades and facilitating the scavenging of its chemokine ligands, such as CXCL12.[1][2][3][4][5][6][7][8][9] This unique signaling profile makes ACKR3 an attractive therapeutic target. This guide focuses on two investigative compounds, this compound and VUF16840, that interact with ACKR3 to modulate its function in opposing manners.
Comparative Analysis of Pharmacological Activity
This compound and VUF16840 exhibit distinct pharmacological profiles at the ACKR3 receptor. This compound acts as a partial agonist for β-arrestin-2 recruitment, whereas VUF16840 functions as a potent inverse agonist, inhibiting both constitutive and ligand-induced receptor activity.[10][11][12][13][14][15] The following table summarizes their performance in a key ACKR3 signaling assay.
| Compound | Target | Assay | Mode of Action | Potency (EC50/IC50) | Efficacy (% of CXCL12) | Reference |
| This compound | ACKR3 | β-arrestin-2 Recruitment (BRET) | Partial Agonist | 33 ± 6 nM | 52 ± 7% | [12] |
| VUF16840 | ACKR3 | β-arrestin-2 Recruitment (BRET) | Inverse Agonist | 10 nM (IC50) | Not Applicable | [1] |
Visualizing the Signaling Landscape
To better understand the mechanisms of action of this compound and VUF16840, it is essential to visualize the ACKR3 signaling pathway and how these compounds perturb it.
The following diagram illustrates the distinct effects of this compound and VUF16840 on the ACKR3-mediated β-arrestin recruitment.
Experimental Methodologies
The quantitative data presented in this guide are derived from specific experimental protocols designed to assess ACKR3 signaling. Below are detailed methodologies for two key assays.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay is crucial for quantifying the interaction between ACKR3 and β-arrestin upon ligand binding.[12]
Protocol Details:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are transiently co-transfected with plasmids encoding for ACKR3 fused to a Renilla luciferase variant (e.g., Rluc8) and β-arrestin-2 fused to a fluorescent protein (e.g., mVenus).
-
Cell Plating: Post-transfection, cells are seeded into 96-well microplates.
-
Compound Stimulation: Cells are treated with a serial dilution of this compound or VUF16840. A vehicle control and a positive control (e.g., CXCL12) are included.
-
BRET Measurement: Following a short incubation with the compounds, a luciferase substrate (e.g., coelenterazine h) is added. The plate is then read on a luminometer capable of sequential or simultaneous dual-emission detection at wavelengths corresponding to the luciferase and the fluorescent protein.
-
Data Analysis: The BRET ratio is calculated by dividing the emission intensity of the acceptor (mVenus) by that of the donor (Rluc8). Dose-response curves are generated by plotting the BRET ratio against the logarithm of the compound concentration to determine EC50 or IC50 values.
ERK Phosphorylation Assay (Western Blot)
While ACKR3 is not a classical G protein-coupled receptor, its activation can, in some cellular contexts, lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[14] A Western blot is a standard method to quantify this downstream signaling event.[11]
Protocol Details:
-
Cell Culture and Serum Starvation: Cells expressing ACKR3 are cultured to near confluency and then serum-starved for several hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with this compound, VUF16840, or controls for a specified time.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is also probed with an antibody for total ERK as a loading control.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the effect of the compounds on ERK phosphorylation.
Conclusion
The side-by-side evaluation of this compound and VUF16840 reveals their opposing effects on ACKR3 signaling. This compound acts as a partial agonist, stimulating β-arrestin recruitment to a lesser extent than the endogenous ligand CXCL12. In contrast, VUF16840 is a potent inverse agonist, capable of suppressing the constitutive activity of ACKR3. These distinct pharmacological profiles make them valuable tool compounds for dissecting the complex roles of ACKR3 in health and disease. For researchers in drug discovery, the choice between an agonist or an inverse agonist will depend on the therapeutic strategy for a given ACKR3-related pathology. This guide provides the foundational data and methodologies to inform such critical decisions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of ligand interaction with atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of constitutive activity of the atypical chemokine receptor ACKR3 by the small-molecule inverse agonist VUF16840 | CoLab [colab.ws]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Unraveling the Correlation: CCX-777-Induced β-Arrestin Recruitment and Functional Outcomes in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery, particularly for G protein-coupled receptors (GPCRs), understanding the intricate relationship between a compound's ability to recruit β-arrestin and its subsequent functional effects is paramount. This guide provides a comprehensive comparison of the performance of the C-C chemokine receptor 2 (CCR2) antagonist, CCX-777, with other relevant compounds. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate and correlate β-arrestin recruitment with functional outcomes such as chemotaxis and calcium mobilization.
While this compound is primarily characterized as a partial agonist for β-arrestin-2 recruitment to the atypical chemokine receptor 3 (ACKR3), its evaluation in the context of CCR2 antagonism provides a valuable case study.[1][2] This guide will delve into the methodologies used to assess these interactions and compare the available data with established CCR2 antagonists to illuminate the nuances of GPCR signaling and inform future drug development strategies.
Quantitative Data Summary
To facilitate a clear comparison of antagonist potency across different functional assays, the following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for various CCR2 antagonists.
Table 1: CCR2 Antagonist Potency in Binding and Functional Assays
| Compound | Assay | Target/Process | IC50/EC50 (nM) |
| INCB3284 | Radioligand Binding | Human CCR2 | 3.7[3] |
| Chemotaxis | Human Monocytes (CCL2-induced) | 4.7[3] | |
| Calcium Mobilization | CCR2-expressing cells | 6[4] | |
| PF-4136309 | Radioligand Binding | Human CCR2 | 5.2[5] |
| Chemotaxis | Human Monocytes (CCL2-induced) | 3.9[5] | |
| Calcium Mobilization | CCR2-expressing cells | 3.3[5] | |
| RS 504393 | Radioligand Binding | Human CCR2b | 89 - 98 |
| Chemotaxis | Human Monocytes (CCL2-induced) | 330 |
Note: Data is compiled from various sources and may not have been generated under identical experimental conditions. Direct comparison should be interpreted with caution.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CCR2 signaling and the experimental methods used to study them is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate these pathways and workflows.
Caption: CCL2/CCR2 signaling cascade leading to functional outcomes.
Caption: Workflow for a typical β-arrestin recruitment assay.
Caption: Workflow for a Transwell chemotaxis assay.
Caption: Workflow for a calcium mobilization assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays discussed in this guide.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation (EFC) technology.
Materials:
-
Cells stably co-expressing the GPCR of interest fused to a small enzyme donor fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor fragment (e.g., Enzyme Acceptor).
-
Assay medium (e.g., Opti-MEM with 1% FBS).
-
Test compounds (e.g., this compound and other antagonists).
-
Agonist (e.g., CCL2).
-
Detection reagents containing cell lysis buffer and enzyme substrate.
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Add serial dilutions of the antagonist to the wells. For agonist mode, add serial dilutions of the agonist.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent to lyse the cells and introduce the chemiluminescent substrate.
-
Signal Measurement: After a brief incubation at room temperature, measure the luminescence using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
Chemotaxis Assay (Transwell Migration)
This assay quantifies the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytic cell line).
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
-
Recombinant human CCL2.
-
Test compounds (e.g., this compound and other antagonists).
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size).
-
24-well plates.
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells and resuspend them in chemotaxis medium.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist for 30-60 minutes at 37°C.
-
Assay Setup: Add chemotaxis medium containing CCL2 to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Addition: Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification: Remove non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a fluorescent dye and quantify the fluorescence using a plate reader.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.
Materials:
-
CCR2-expressing cells (e.g., CHO or HEK293 cells stably expressing CCR2).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Recombinant human CCL2.
-
Test compounds (e.g., this compound and other antagonists).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the CCR2-expressing cells into the assay plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization, and incubate for 45-60 minutes at 37°C.
-
Compound Addition: The plate is placed in the FLIPR instrument. A baseline fluorescence is measured before the instrument automatically adds the antagonist at various concentrations.
-
Agonist Stimulation: After a short incubation with the antagonist, the instrument adds a fixed concentration of CCL2 to stimulate the cells.
-
Fluorescence Measurement: The fluorescence intensity is monitored in real-time before and after the addition of the agonist. The inhibition of the CCL2-induced calcium transient by the antagonist is used to determine its potency.
Conclusion
The correlation of β-arrestin recruitment with functional outcomes is a critical aspect of modern drug discovery, enabling a more nuanced understanding of compound activity beyond simple binding affinity. While direct comparative data for this compound's activity on CCR2 in these specific assays remains to be published, the established profiles of other CCR2 antagonists like INCB3284 and PF-4136309 provide a strong framework for such correlative studies. The detailed protocols and pathway diagrams presented in this guide offer a robust toolkit for researchers to conduct their own comparative analyses, not only for CCR2 but for a wide range of GPCR targets. As the field moves towards a deeper appreciation of biased agonism and functional selectivity, the systematic application of these assays will be indispensable in the development of safer and more effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCX777 - Immunomart [immunomart.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. ChemoCentryx Presents Positive Results for Novel CCR2 Inhibitor in Preclinical Models of Diabetic Nephropathy at the 44th Annual Meeting of the American Society of Nephrology [prnewswire.com]
Independent Validation of CCX-777: A Comparative Guide to ACKR3 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on CCX-777, a partial agonist of the atypical chemokine receptor 3 (ACKR3), with other known modulators of this receptor. The data presented is compiled from peer-reviewed scientific literature to support independent validation and further research in drug development.
Executive Summary
This compound is a small molecule that has been identified as a partial agonist for ACKR3, a receptor known to play a crucial role in various physiological and pathological processes by scavenging chemokines and modulating β-arrestin-dependent signaling pathways. This guide summarizes the quantitative data on the potency and efficacy of this compound in comparison to the endogenous ligand CXCL12 and other synthetic modulators. Detailed experimental methodologies for the key assays cited are also provided to facilitate reproducibility and independent validation.
Data Presentation: Quantitative Comparison of ACKR3 Modulators
The following tables summarize the quantitative data from published studies on the activity of this compound and other selected ACKR3 modulators. The primary endpoint for comparison is the recruitment of β-arrestin-2 to ACKR3, a key indicator of receptor activation.
Table 1: Potency (EC50) of ACKR3 Modulators in β-Arrestin-2 Recruitment Assays
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | BRET | HEK293 | 33 ± 6 | [1] |
| This compound | Nano-BiT | - | 0.95 | [2] |
| CXCL12 (endogenous agonist) | BRET | HEK293 | 8.5 ± 1.3 | [1] |
| CXCL12 (endogenous agonist) | Nano-BiT | - | 0.75 | [2] |
| LIH383 (synthetic peptide agonist) | Nano-BiT | - | 4.8 | [2] |
| NUCC-54129 (small molecule agonist) | Tango | - | logEC50 = -5.73 | [3] |
| NUCC-200823 (small molecule agonist) | Tango | - | logEC50 = -5.79 | [3] |
Note: EC50 values represent the concentration of the compound that elicits 50% of its maximal response.
Table 2: Efficacy (Emax) of ACKR3 Modulators in β-Arrestin-2 Recruitment Assays
| Compound | Assay Type | Emax (% of CXCL12) | Reference |
| This compound | BRET | 52 ± 7% | [1] |
| This compound | Nano-BiT | 75 ± 2% | [2] |
| LIH383 (synthetic peptide agonist) | Nano-BiT | 83 ± 1% | [2] |
Note: Emax represents the maximum response achievable by the compound, expressed as a percentage of the maximum response of the endogenous ligand CXCL12.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the descriptions provided in the referenced publications and general protocols for these assay types.
β-Arrestin-2 Recruitment Assays
1. Bioluminescence Resonance Energy Transfer (BRET) Assay [1]
-
Principle: This assay measures the proximity between two molecules, a donor and an acceptor, fused to the proteins of interest. In this case, ACKR3 is fused to a Renilla luciferase (Rluc) donor, and β-arrestin-2 is fused to a Green Fluorescent Protein (GFP) acceptor. Upon ligand-induced interaction of ACKR3 and β-arrestin-2, the energy from the luciferase is transferred to the GFP, resulting in a detectable light emission from the GFP.
-
Cell Line: HEK293 cells stably expressing β-arrestin-2 fused to GFP10 were transiently transfected with a plasmid encoding ACKR3 fused to Renilla luciferase 3 (ACKR3-Rluc3).
-
Procedure:
-
Transfected cells are seeded into 96-well plates.
-
Cells are stimulated with varying concentrations of the test compound (e.g., this compound or CXCL12).
-
The luciferase substrate (e.g., coelenterazine h) is added.
-
The luminescence signals from both the Rluc donor and the GFP acceptor are measured using a microplate reader equipped with appropriate filters.
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Dose-response curves are generated by plotting the BRET ratio against the logarithm of the compound concentration to determine EC50 and Emax values.
-
2. Nano-BiT® β-Arrestin Recruitment Assay [2]
-
Principle: This assay is based on the complementation of a split NanoLuc® luciferase. The large fragment (LgBiT) and the small fragment (SmBiT) of the luciferase are fused to ACKR3 and β-arrestin-2, respectively. Ligand-induced interaction between the two proteins brings the fragments together, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.
-
General Procedure:
-
Cells are co-transfected with plasmids encoding the LgBiT- and SmBiT-fusion constructs.
-
Transfected cells are seeded into a white, opaque 96- or 384-well plate.
-
The Nano-Glo® Live Cell Reagent, containing the luciferase substrate, is added to the cells.
-
A baseline luminescence reading is taken.
-
The cells are then treated with a dilution series of the test compound.
-
Luminescence is measured over time to monitor the interaction kinetics.
-
Dose-response curves are generated from the endpoint or kinetic data to calculate EC50 and Emax.
-
Mandatory Visualization
ACKR3 Signaling Pathway
The following diagram illustrates the signaling pathway of ACKR3 upon activation by an agonist, leading to the recruitment of β-arrestin.
Caption: ACKR3 activation by an agonist leads to β-arrestin recruitment and subsequent signaling.
Experimental Workflow: β-Arrestin Recruitment Assay
The following diagram outlines the general workflow for a typical β-arrestin recruitment assay.
References
Safety Operating Guide
Navigating the Safe Disposal of CCX-777 in a Laboratory Setting
It is critical to note that the following information is a general guide. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and, whenever possible, the official Safety Data Sheet (SDS) provided by the manufacturer of CCX-777.
Chemical and Safety Data Summary
Due to the absence of a specific Safety Data Sheet for this compound in the conducted searches, the following table summarizes available information and denotes where data is currently unavailable.
| Data Point | Information |
| Chemical Name | This compound |
| Primary Use | Research chemical |
| Appearance | Solid |
| Storage Conditions | Store in a cool, dry place away from direct sunlight and moisture. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are essential.[1][2][3][4][5] Additional PPE may be required based on the procedure. |
| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Consult a physician. Inhalation: Move to fresh air. |
| Spill Procedures | For minor spills, absorb with an inert material and place in a suitable container for disposal.[6][7][8] For major spills, evacuate the area and contact your institution's EHS department.[9][10] |
| Disposal Recommendations | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[11][12][13][14] Do not dispose of down the drain or in regular trash. |
General Step-by-Step Disposal Procedures for Research Chemicals
The following protocol outlines a general, step-by-step process for the disposal of a research chemical such as this compound.
-
Consult Institutional Guidelines: Before beginning any disposal process, review your institution's specific chemical hygiene plan and waste disposal procedures.[15]
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4][5]
-
Segregate Chemical Waste: Do not mix different types of chemical waste unless explicitly permitted by your institution's EHS guidelines.[12][13] this compound waste should be collected in a designated, compatible container.
-
Label Waste Containers Clearly: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution.[11][12]
-
Properly Store Waste Containers: Keep the waste container sealed when not in use and store it in a designated, well-ventilated, and secure area away from incompatible materials.[13][16][17]
-
Arrange for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste through regular trash or sewer systems.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for a research chemical like this compound.
Caption: General workflow for the proper disposal of research chemicals.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. trimaco.com [trimaco.com]
- 5. youtube.com [youtube.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 8. westlab.com [westlab.com]
- 9. cmu.edu [cmu.edu]
- 10. acs.org [acs.org]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. republicservices.com [republicservices.com]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. vumc.org [vumc.org]
- 15. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 16. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 17. Handling and Storing Chemicals | Lab Manager [labmanager.com]
Essential Safety and Logistical Information for Handling CCX-777
Disclaimer: A specific Safety Data Sheet (SDS) for CCX-777 could not be located in publicly available resources. The following guidance is based on general best practices for handling novel chemical compounds of unknown toxicity in a research laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a research compound. The content is designed to offer procedural, step-by-step guidance to directly answer specific operational questions, ensuring the safe handling and disposal of this substance.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to personal protection is mandatory. The following table summarizes the recommended PPE.
| Protection Category | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from accidental splashes of liquids or contact with airborne powder. |
| Skin Protection | - Nitrile gloves (ensure compatibility with the solvent used).- Disposable lab coat with long sleeves. | Prevents direct skin contact with the compound. Gloves should be inspected before use and changed frequently. A lab coat protects clothing and underlying skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher for powders; appropriate cartridge for vapors if applicable). | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation. The necessity of respiratory protection for handling solutions depends on the volatility of the solvent and the nature of the procedure. |
Experimental Protocols: Safe Handling of this compound
The following protocols outline the essential steps for safely handling this compound from receipt to use in experiments.
1. Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container must be clearly labeled with the compound name, date received, and any known hazards.
2. Preparation of Stock Solutions:
-
Step 1: Engineering Controls. All manipulations of solid this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood.
-
Step 2: Donning PPE. Wear all recommended PPE as detailed in the table above.
-
Step 3: Weighing. Carefully weigh the desired amount of this compound powder using an analytical balance. Use anti-static weighing paper or a weigh boat.
-
Step 4: Solubilization. Add the appropriate solvent to the weighed compound in a suitable container. Cap the container securely before mixing or vortexing.
-
Step 5: Labeling and Storage. Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation. Store as recommended for the specific compound, often at -20°C or -80°C.
3. Use in Experiments:
-
When diluting or aliquoting the stock solution, continue to wear appropriate PPE.
-
Conduct all experimental procedures involving this compound in a manner that minimizes the creation of aerosols or splashes.
-
Immediately clean up any spills according to your laboratory's standard operating procedures for hazardous materials.
Operational and Disposal Plans
A clear plan for the disposal of this compound and associated waste is critical to maintaining a safe laboratory environment.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a designated hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless specifically permitted by your institution's EHS guidelines.
2. Disposal Procedures:
-
Step 1: Labeling. Ensure all waste containers are accurately and clearly labeled with their contents, including "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Chemical of Unknown Toxicity").
-
Step 2: Storage. Store hazardous waste in a designated, secure satellite accumulation area until it is collected by the EHS department.
-
Step 3: Collection. Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of any this compound waste in the regular trash or down the drain.
Mandatory Visualizations
The following diagrams illustrate the key workflows for handling novel research chemicals and selecting appropriate personal protective equipment.
Caption: Workflow for Handling a Novel Research Chemical.
Caption: PPE Selection Logic for Handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
